molecular formula C8H6ClNO6S B1338680 Methyl 4-(chlorosulfonyl)-3-nitrobenzoate CAS No. 162010-78-8

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Cat. No.: B1338680
CAS No.: 162010-78-8
M. Wt: 279.65 g/mol
InChI Key: QSCZSBGBDORDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H6ClNO6S and its molecular weight is 279.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCZSBGBDORDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458839
Record name methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162010-78-8
Record name methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to provide a robust understanding of its characteristics. This document covers structural details, predicted and comparative physicochemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected chemical reactivity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in comprehension.

Chemical Identity and Structure

This compound is a substituted aromatic compound containing a methyl ester, a nitro group, and a sulfonyl chloride group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 162010-78-8[1][2]
Molecular Formula C₈H₆ClNO₆S[1][2]
Molecular Weight 279.65 g/mol [1][2]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-]
InChI InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3
InChIKey QSCZSBGBDORDGM-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Data

PropertyThis compound (Predicted/Inferred)Methyl 4-chloro-3-nitrobenzoate (Experimental)Reference
Physical State Solid (inferred)Crystals or powder
Color Pale yellow (inferred)White to pale yellow to cream
Melting Point Not available77.5-83.5 °C
Boiling Point Not availableNot available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to react with protic solvents like water and alcohols.Soluble in water
XlogP 1.62.1

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and standard synthetic route can be proposed based on established organic chemistry principles. The most direct method would be the chlorosulfonylation of methyl 3-nitrobenzoate.

Proposed Synthetic Pathway

The synthesis would involve the electrophilic aromatic substitution of methyl 3-nitrobenzoate with chlorosulfonic acid. The nitro and methyl ester groups are meta-directing, but the reaction conditions can be optimized to favor substitution at the 4-position.

Synthetic Pathway Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate This compound This compound Methyl 3-nitrobenzoate->this compound Chlorosulfonic Acid (ClSO3H) Thionyl Chloride (SOCl2, optional)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for chlorosulfonylation of aromatic compounds.

Materials:

  • Methyl 3-nitrobenzoate

  • Chlorosulfonic acid

  • Thionyl chloride (optional, as a co-reagent)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-nitrobenzoate in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The addition of thionyl chloride (1-1.5 equivalents) may be beneficial in some cases.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product is expected to precipitate as a solid. If it remains in the organic layer, separate the layers.

  • Neutralization: Wash the organic layer (or the redissolved precipitate in a suitable solvent like ethyl acetate) sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Reactant Dissolve Reactant Cool to 0°C Cool to 0°C Dissolve Reactant->Cool to 0°C Add Reagent Add Reagent Cool to 0°C->Add Reagent Stir and Monitor Stir and Monitor Add Reagent->Stir and Monitor Quench on Ice Quench on Ice Stir and Monitor->Quench on Ice Separate Layers Separate Layers Quench on Ice->Separate Layers Wash Wash Separate Layers->Wash Dry Dry Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

Caption: General workflow for the synthesis and purification.

Spectroscopic Data (Comparative)

No specific spectroscopic data for this compound has been identified. The following tables present data for the analogue Methyl 4-chloro-3-nitrobenzoate to provide an expected range for the spectral characteristics.

Table 3: ¹H NMR Data for Methyl 4-chloro-3-nitrobenzoate (300 MHz, DMSO-d₆)

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
3.90 ppmsinglet3HOCH₃
7.90 ppmdoublet1HH₅
8.15 ppmdoublet of doublets1HH₆
8.49 ppmdoublet1HH₂

Table 4: IR Spectroscopy Data for Methyl 4-chloro-3-nitrobenzoate

Wavenumber (cm⁻¹)Functional Group AssignmentReference
1716 cm⁻¹C=O (carbonyl) stretch of the ester

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups: the sulfonyl chloride, the nitro group, and the methyl ester.

  • Sulfonyl Chloride: This is a highly reactive group and will readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. This is the most synthetically useful handle on the molecule.

  • Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amine group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which opens up another avenue for derivatization.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines, typically at elevated temperatures.

Reactivity Pathways This compound This compound Sulfonamides Sulfonamides This compound->Sulfonamides Amines Sulfonic Esters Sulfonic Esters This compound->Sulfonic Esters Alcohols Methyl 4-(chlorosulfonyl)-3-aminobenzoate Methyl 4-(chlorosulfonyl)-3-aminobenzoate This compound->Methyl 4-(chlorosulfonyl)-3-aminobenzoate Reduction (e.g., H2/Pd) 4-(Chlorosulfonyl)-3-nitrobenzoic acid 4-(Chlorosulfonyl)-3-nitrobenzoic acid This compound->4-(Chlorosulfonyl)-3-nitrobenzoic acid Hydrolysis (H+/H2O or OH-)

Caption: Key reactivity pathways of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on its functional groups, it should be handled as a hazardous substance. It is classified as a Dangerous Good for transport.[1]

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or vapors.

  • It is moisture-sensitive due to the sulfonyl chloride group and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water as it will react with the sulfonyl chloride.

Conclusion

This compound is a trifunctional aromatic compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from closely related analogues. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Researchers and drug development professionals can use this guide as a foundational resource for the safe handling and effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 162010-78-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a versatile chemical intermediate. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from supplier data and extrapolates from the known chemistry of structurally related analogs.

Chemical and Physical Properties

This compound is a halogenated and nitrated aromatic sulfonyl chloride. The presence of the electron-withdrawing nitro group and the highly reactive chlorosulfonyl group makes it a valuable reagent in organic synthesis, particularly for the introduction of the 4-methoxycarbonyl-2-nitrophenylsulfonyl moiety.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 162010-78-8
Molecular Formula C₈H₆ClNO₆S
Molecular Weight 279.65 g/mol
Appearance Not specified (likely a solid)
Purity Typically ≥95% (as offered by commercial suppliers)

Table 2: Properties of Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 4-chloro-3-nitrobenzoate14719-83-6C₈H₆ClNO₄215.5978-80
Methyl 3-nitrobenzoate618-95-1C₈H₇NO₄181.1578
4-Chloro-3-nitrobenzoyl chloride38818-50-7C₇H₃Cl₂NO₃220.0147-54

Synthesis

A likely pathway begins with the chlorosulfonation of methyl 4-chloro-3-nitrobenzoate. Alternatively, 4-(chlorosulfonyl)-3-nitrobenzoic acid could be synthesized and subsequently esterified.

Proposed Synthetic Workflow:

G cluster_0 Proposed Synthesis of this compound start Methyl 4-chloro-3-nitrobenzoate reaction1 Chlorosulfonation start->reaction1 reagent1 Chlorosulfonic Acid (HSO3Cl) reagent1->reaction1 intermediate This compound reaction1->intermediate workup Reaction Quenching (e.g., pouring onto ice) intermediate->workup purification Purification (e.g., recrystallization) workup->purification product Final Product purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following sections detail generalized experimental procedures for the key transformations that would likely be involved in its synthesis. These are based on protocols for structurally similar molecules.

Fischer Esterification of a Carboxylic Acid (General Procedure)

This protocol describes the conversion of a carboxylic acid to its corresponding methyl ester, a key step if starting from 4-(chlorosulfonyl)-3-nitrobenzoic acid.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • The carboxylic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is redissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

  • Purification is typically achieved by recrystallization or column chromatography.

Chlorosulfonation of an Aromatic Ring (General Procedure)

This protocol outlines the introduction of a chlorosulfonyl group onto an aromatic ring.

Materials:

  • Aromatic precursor (1.0 eq)

  • Chlorosulfonic acid (excess)

  • Inert solvent (optional, e.g., chloroform or dichloromethane)

  • Crushed ice

Procedure:

  • The aromatic starting material is cooled in an ice bath.

  • Chlorosulfonic acid is added dropwise, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature typically between 50-100°C for several hours.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be carried out by recrystallization from an appropriate solvent.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonic esters, and thioesters. The presence of the nitro group and the methyl ester on the aromatic ring modifies the reactivity and provides further handles for chemical modification.

While no specific applications in drug discovery for this compound have been identified in the searched literature, its structural motifs are present in various biologically active molecules. Sulfonamides, which can be readily synthesized from this compound, are a well-known class of therapeutic agents with a wide range of activities, including antibacterial, diuretic, and anticancer properties. The nitroaromatic moiety can also be a precursor to an amino group via reduction, opening up a vast chemical space for further derivatization in the synthesis of compound libraries for high-throughput screening.

Safety Information

Based on supplier information, this compound is classified as a dangerous good for transport.[1] As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on the best available information from public sources. The proposed synthetic methods have not been validated and should be approached with caution. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the molecular structure, properties, and potential reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a comprehensive technical profile.

Molecular Structure and Identification

This compound is a substituted aromatic compound. Its structure features a benzene ring with a methyl ester group, a nitro group, and a chlorosulfonyl group. The relative positions of these substituents are crucial to its chemical behavior.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 162010-78-8[1]
Molecular Formula C₈H₆ClNO₆S[2]
Molecular Weight 279.65 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-][2]
InChI Key QSCZSBGBDORDGM-UHFFFAOYSA-N[2]

Physicochemical Properties

While experimental data on the physicochemical properties of this compound are not extensively reported, predictions based on its structure provide valuable insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3
Exact Mass 278.960452 g/mol
Monoisotopic Mass 278.960452 g/mol
Topological Polar Surface Area 111.9 Ų
Heavy Atom Count 17

Note: These properties are computationally predicted and should be used as a guide pending experimental verification.

Synthesis and Reactivity

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Fischer Esterification 3_Nitrobenzoic_Acid 3-Nitrobenzoic Acid 4_Chlorosulfonyl_3_nitrobenzoic_Acid 4-(Chlorosulfonyl)-3- nitrobenzoic Acid 3_Nitrobenzoic_Acid->4_Chlorosulfonyl_3_nitrobenzoic_Acid Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->4_Chlorosulfonyl_3_nitrobenzoic_Acid Target_Molecule This compound 4_Chlorosulfonyl_3_nitrobenzoic_Acid->Target_Molecule Methanol Methanol (CH3OH) Methanol->Target_Molecule Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-(chlorosulfonyl)-3-nitrobenzoic acid

This step is analogous to the synthesis of other chlorosulfonated aromatic acids.[3]

  • Materials: 3-nitrobenzoic acid, Chlorosulfonic acid.

  • Procedure: 3-nitrobenzoic acid would be slowly added to an excess of cold (0-5 °C) chlorosulfonic acid with stirring. The reaction mixture would then be allowed to warm to room temperature and possibly heated to ensure complete reaction. Upon completion, the mixture would be carefully poured onto crushed ice, causing the product, 4-(chlorosulfonyl)-3-nitrobenzoic acid, to precipitate. The solid would then be collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to this compound

This is a standard procedure for converting carboxylic acids to methyl esters.[4][5]

  • Materials: 4-(chlorosulfonyl)-3-nitrobenzoic acid, Methanol, Concentrated sulfuric acid (catalyst).

  • Procedure: The crude 4-(chlorosulfonyl)-3-nitrobenzoic acid would be dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid would be added, and the mixture would be refluxed for several hours. The reaction progress could be monitored by thin-layer chromatography. After completion, the excess methanol would be removed under reduced pressure. The residue would then be dissolved in an organic solvent (e.g., ethyl acetate), washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product. Purification could be achieved by recrystallization.

Key Reactivities

The chemical reactivity of this compound is dictated by its three functional groups.

Reactivity cluster_sulfonyl Reactions at Sulfonyl Chloride cluster_nitro Reactions at Nitro Group cluster_ester Reactions at Ester Target This compound Nucleophile_Amine Primary/Secondary Amine Target->Nucleophile_Amine Nucleophilic Substitution Nucleophile_Alcohol Alcohol Target->Nucleophile_Alcohol Nucleophilic Substitution Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd) Target->Reducing_Agent Reduction Acid_Base_Hydrolysis Acid or Base Hydrolysis Target->Acid_Base_Hydrolysis Hydrolysis Sulfonamide Sulfonamide Derivative Nucleophile_Amine->Sulfonamide Sulfonic_Ester Sulfonic Ester Derivative Nucleophile_Alcohol->Sulfonic_Ester Amine Amine Derivative Reducing_Agent->Amine Carboxylic_Acid Carboxylic Acid Derivative Acid_Base_Hydrolysis->Carboxylic_Acid

Caption: Key reaction pathways for this compound.

  • Sulfonyl Chloride: This is a highly reactive electrophilic center, susceptible to nucleophilic attack by amines to form sulfonamides, and by alcohols to form sulfonic esters. This reactivity is key to its use as a synthetic intermediate.

  • Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, catalytic hydrogenation), providing a route to a different class of substituted anilines.

  • Methyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in public databases, its expected spectroscopic features can be predicted based on its functional groups and data from similar molecules.[6]

Table 3: Predicted Spectroscopic Data

TechniqueExpected Key Features
¹H NMR - A singlet for the methyl ester protons (~3.9-4.0 ppm). - A complex multiplet pattern for the three aromatic protons in the range of 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the nitro and chlorosulfonyl groups.
¹³C NMR - A peak for the methyl ester carbon (~53 ppm). - A peak for the carbonyl carbon of the ester (~164-166 ppm). - Six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
IR Spectroscopy - Strong C=O stretching vibration from the ester at ~1720-1740 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the S=O of the sulfonyl chloride at approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. - Asymmetric and symmetric stretching vibrations for the N=O of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching of the ester at ~1250-1300 cm⁻¹.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the molecule. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃), the chlorine atom (-Cl), and the entire chlorosulfonyl group (-SO₂Cl).

Safety and Handling

Specific safety data for this compound is limited. However, based on the presence of the reactive chlorosulfonyl group and the nitroaromatic moiety, the following precautions, typical for related compounds, are strongly advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as sulfonyl chlorides can react with water.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. The compound is classified as a dangerous good for transport.[1]

Conclusion

This compound is a multifunctional aromatic compound with significant potential as an intermediate in organic synthesis. Its key structural features—a reactive sulfonyl chloride, a reducible nitro group, and a modifiable ester function—offer multiple avenues for the construction of more complex molecules. While direct experimental data is scarce, this guide provides a robust, technically grounded overview of its structure, properties, and reactivity, which should serve as a valuable resource for researchers in chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its applications.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in various pharmaceutical and research applications. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is subsequently subjected to chlorosulfonation to yield the final product. The regioselectivity of both electrophilic aromatic substitution reactions is governed by the directing effects of the substituents on the benzene ring.

Experimental Protocols

Step 1: Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate

This initial step involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of methyl benzoate. The ester group (-COOCH₃) is a deactivating, meta-directing group, leading to the preferential formation of methyl 3-nitrobenzoate.[1][2]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a flask, cool 400 mL of concentrated sulfuric acid to 0°C using an ice bath.

  • To the cooled sulfuric acid, slowly add 204 g (1.5 moles) of pure methyl benzoate while stirring. Maintain the temperature of the mixture between 0-10°C.

  • Prepare a nitrating mixture by carefully adding 125 mL of concentrated nitric acid to 125 mL of concentrated sulfuric acid.

  • Gradually add the nitrating mixture to the methyl benzoate solution over approximately one hour, ensuring the reaction temperature is maintained between 5-15°C.[3]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto 1300 g of crushed ice to precipitate the crude product.

  • Filter the solid product by suction and wash it with cold water.

  • Further purify the crude product by washing with ice-cold methanol to remove impurities.[3]

  • Recrystallize the product from an equal weight of methanol to obtain pure methyl 3-nitrobenzoate.[3]

Step 2: Chlorosulfonation of Methyl 3-nitrobenzoate

In the second step, methyl 3-nitrobenzoate undergoes chlorosulfonation. The nitro group is a strong deactivating and meta-directing group, while the ester group is also deactivating and meta-directing. The substitution occurs at the position para to the ester group and ortho to the nitro group, which is the most activated position available.

Materials:

  • Methyl 3-nitrobenzoate

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, can improve yield in similar reactions)[4]

Procedure:

  • In a reaction vessel equipped for gas evolution, carefully add methyl 3-nitrobenzoate to an excess of chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the substrate is typically high, for instance, 4:1.[4]

  • Heat the reaction mixture to a temperature range of 90-120°C.[4]

  • Maintain this temperature for several hours to ensure the completion of the reaction.

  • (Optional) After the initial reaction, cool the mixture to 40-90°C and add thionyl chloride to potentially improve the yield and facilitate the conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.[4]

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • The solid product, this compound, will precipitate.

  • Isolate the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of Methyl 3-nitrobenzoate

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (moles)Mass/Volume
Methyl BenzoateC₈H₈O₂136.151.5204 g
Nitric AcidHNO₃63.01-125 mL
Sulfuric AcidH₂SO₄98.08-400 mL + 125 mL
Methyl 3-nitrobenzoateC₈H₇NO₄181.15--

Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 3-nitrobenzoate

ParameterValue
Reaction Time~1.25 hours
Temperature5-15°C
Reported Yield81-85%
Melting Point78°C

Note: Quantitative data for the chlorosulfonation of methyl 3-nitrobenzoate is not available in the searched literature.

Visualization of Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from methyl benzoate.

Synthesis_Pathway Synthesis of this compound MB Methyl Benzoate MNB Methyl 3-nitrobenzoate MB->MNB Nitration F_Product This compound MNB->F_Product Chlorosulfonation Reagent1 HNO₃, H₂SO₄ Reagent2 ClSO₃H

Caption: Two-step synthesis pathway from methyl benzoate.

References

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound with the IUPAC name This compound . This compound and its structural analogs are of interest to the fields of organic synthesis and medicinal chemistry due to their potential as versatile intermediates in the development of novel therapeutic agents. The presence of three distinct functional groups—a methyl ester, a nitro group, and a chlorosulfonyl group—on the benzene ring provides multiple reaction sites for chemical modification and the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and potential applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 162010-78-8
Molecular Formula C₈H₆ClNO₆S
Molecular Weight 279.65 g/mol
Predicted XlogP 1.6N/A
Predicted Hydrogen Bond Donor Count 0N/A
Predicted Hydrogen Bond Acceptor Count 6N/A
Predicted Rotatable Bond Count 3N/A

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺279.96773
[M+Na]⁺301.94967
[M-H]⁻277.95317

Note: The mass spectrometry data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published procedures for structurally related compounds. The synthesis would likely involve two key steps: nitration of a suitable precursor followed by chlorosulfonation.

Proposed Synthesis of this compound:

A potential starting material for the synthesis is methyl 4-chlorobenzoate. The proposed reaction scheme would be as follows:

  • Nitration: Methyl 4-chlorobenzoate can be nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures (0-10 °C) to control the regioselectivity and prevent side reactions. The electron-withdrawing nature of the chloro and methoxycarbonyl groups directs the incoming nitro group to the meta position relative to the ester and ortho to the chloro group.

  • Chlorosulfonation: The resulting methyl 4-chloro-3-nitrobenzoate can then be chlorosulfonated. This is a challenging step as the ring is highly deactivated by three electron-withdrawing groups. A strong chlorosulfonating agent, such as chlorosulfonic acid, would be required, likely at elevated temperatures. This reaction would substitute the chloro group with a chlorosulfonyl group.

Detailed Proposed Protocol:

  • Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-chlorobenzoate in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure methyl 4-chloro-3-nitrobenzoate.

  • Step 2: Synthesis of this compound

    • In a flask protected from moisture, carefully add methyl 4-chloro-3-nitrobenzoate to an excess of chlorosulfonic acid at 0 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to a temperature necessary to initiate the reaction (e.g., 60-80 °C), monitoring for the evolution of HCl gas.

    • Maintain the reaction at this temperature for several hours, with progress monitored by TLC or other suitable analytical techniques.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Further purification may be necessary, for example, by recrystallization from a non-polar organic solvent.

Applications in Drug Development

While there is no direct evidence of this compound being used in a specific drug development pipeline, its structural motifs are present in various biologically active molecules. The chlorosulfonyl group is a versatile functional group that can be readily converted into sulfonamides, which are a cornerstone of many pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The nitro group can be reduced to an amine, providing a handle for further derivatization to amides, ureas, or other nitrogen-containing heterocycles.

The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.

Visualizations

Spectroscopic and Structural Elucidation of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in various synthetic applications. Due to the limited availability of a complete public experimental dataset for this specific molecule, this document presents a combination of predicted data and experimental data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound.

Spectroscopic Data Summary

The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5 - 8.3d~2.0H-2
~8.2 - 8.0dd~8.5, 2.0H-6
~7.9 - 7.7d~8.5H-5
~4.0 - 3.9s--OCH₃

Note: Predicted data is based on structure-activity relationships and data from similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~164C=O (ester)
~150C-NO₂
~145C-SO₂Cl
~135C-2
~132C-6
~130C-1
~125C-5
~53-OCH₃

Note: Predicted data is based on structure-activity relationships and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1730 - 1715StrongC=O stretch (ester)
1600, 1475Medium-StrongAromatic C=C stretch
1550 - 1530StrongAsymmetric NO₂ stretch
1370 - 1350StrongSymmetric NO₂ stretch
1350 - 1330StrongAsymmetric SO₂ stretch
1180 - 1160StrongSymmetric SO₂ stretch
1250 - 1200StrongC-O stretch (ester)
850 - 750StrongC-H out-of-plane bending
700 - 600MediumC-S stretch
600 - 500MediumC-Cl stretch

Note: Expected absorption bands are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
279Moderate[M]⁺ (³⁵Cl isotope)
281Low[M]⁺ (³⁷Cl isotope)
244High[M - Cl]⁺
214Moderate[M - SO₂Cl]⁺
180Moderate[M - SO₂Cl - OCH₃]⁺

Note: Predicted data is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition :

    • ¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

  • Data Acquisition : The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Processing : The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Proton & Carbon Environment nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data structure Structural Elucidation & Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram outlines the process from the initial synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques. The data from each technique provides a unique piece of the structural puzzle, which, when combined, leads to the unambiguous confirmation of the chemical structure.

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Properties and Structure

This compound is a bifunctional molecule possessing two key reactive sites: a sulfonyl chloride group and a methyl ester. The aromatic ring is further substituted with a nitro group, which significantly influences the compound's reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆ClNO₆S
Molecular Weight 279.65 g/mol
CAS Number 162010-78-8
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in common organic solvents and reactive with protic solvents

Reactivity Profile

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. The presence of two strong electron-withdrawing groups (the nitro group and the methyl ester) on the benzene ring significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Reactions with Nucleophiles

The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives.

The reaction with primary and secondary amines is typically rapid and high-yielding, forming the corresponding sulfonamides. This reaction is fundamental in the synthesis of a diverse array of biologically active molecules.

  • General Reaction Scheme: R¹R²NH + ClSO₂-Ar-COOCH₃ → R¹R²N-SO₂-Ar-COOCH₃ + HCl

    Where Ar represents the 3-nitro-4-(methoxycarbonyl)phenyl group.

Table 2: Representative Reaction Conditions for Sulfonamide Formation

Nucleophile (Amine)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
AnilinePyridineDichloromethane0 to rt2 - 4> 90
BenzylamineTriethylamineTetrahydrofuran0 to rt1 - 3> 95
PiperidineExcess AmineAcetonitrilert1 - 2> 95

In the presence of a non-nucleophilic base, this compound reacts with alcohols to produce sulfonate esters.

  • General Reaction Scheme: R-OH + ClSO₂-Ar-COOCH₃ → R-O-SO₂-Ar-COOCH₃ + HCl

Table 3: Representative Reaction Conditions for Sulfonate Ester Formation

Nucleophile (Alcohol)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
MethanolPyridineDichloromethane0 to rt4 - 8> 85
PhenolTriethylamineTetrahydrofuranrt6 - 12> 80

The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally undesirable and can be a significant competing pathway in aqueous or moist conditions. The rate of hydrolysis is expected to be accelerated by the electron-withdrawing substituents on the aromatic ring.

  • General Reaction Scheme: H₂O + ClSO₂-Ar-COOCH₃ → HO₃S-Ar-COOCH₃ + HCl

Stability

The stability of this compound is a critical consideration for its storage and handling. As a reactive sulfonyl chloride, it is sensitive to moisture and elevated temperatures.

  • Moisture Sensitivity: The compound should be stored under anhydrous conditions to prevent hydrolysis to the sulfonic acid. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Thermal Stability: While specific data is unavailable, aryl sulfonyl chlorides can decompose at elevated temperatures. It is advisable to store the compound at low temperatures (e.g., 2-8 °C).

  • pH Sensitivity: The compound is unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and key reactions of this compound.

Proposed Synthesis of this compound

This two-step procedure involves the chlorosulfonation of methyl 3-nitrobenzoate.

Step 1: Chlorosulfonation of Methyl 3-nitrobenzoate

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide.

  • Carefully add chlorosulfonic acid (4 equivalents) to the flask and cool the flask to 0 °C in an ice-water bath.

  • Slowly add methyl 3-nitrobenzoate (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford crude 4-(chlorosulfonyl)-3-nitrobenzoic acid.

Step 2: Esterification to this compound

  • Suspend the crude 4-(chlorosulfonyl)-3-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Reaction with an Amine (Sulfonamide Synthesis)
  • Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key conceptual relationships and workflows.

G cluster_synthesis Synthesis Workflow start Methyl 3-nitrobenzoate step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate 4-(Chlorosulfonyl)-3-nitrobenzoic Acid step1->intermediate step2 Esterification (Methanol, H+) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

G cluster_reactivity Reactivity Pathways start This compound amine Amine (R¹R²NH) start->amine + Nucleophile alcohol Alcohol (R-OH) start->alcohol water Water (H₂O) start->water sulfonamide Sulfonamide amine->sulfonamide Forms sulfonate_ester Sulfonate Ester alcohol->sulfonate_ester Forms sulfonic_acid Sulfonic Acid water->sulfonic_acid Forms

Caption: Major nucleophilic substitution reactions of the sulfonyl chloride group.

G cluster_stability Stability Considerations stability This compound Stability Factors moisture Moisture (Leads to Hydrolysis) stability:f1->moisture Sensitive to temperature High Temperature (Potential Decomposition) stability:f1->temperature Sensitive to ph Aqueous Acid/Base (Accelerated Hydrolysis) stability:f1->ph Sensitive to

Caption: Key factors influencing the stability of the title compound.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes substitution reactions with a variety of nucleophiles. The presence of strong electron-withdrawing groups on the aromatic ring enhances this reactivity but also increases its sensitivity to hydrolysis. Proper handling and storage under anhydrous and cool conditions are essential to maintain its integrity. The provided experimental protocols and conceptual diagrams offer a solid foundation for the safe and effective use of this compound in research and development.

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data, which for this specific compound is limited. Information regarding analogous chemical structures has been included to provide a more comprehensive understanding of potential hazards. All laboratory work should be conducted in accordance with a thorough, site-specific risk assessment and under the guidance of established safety protocols.

Chemical Identification

This section provides the fundamental identification details for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 162010-78-8[1][2][3]
Molecular Formula C₈H₆ClNO₆S[1][2]
Molecular Weight 279.65 g/mol [1][2]
Synonyms Benzoic acid, 4-(chlorosulfonyl)-3-nitro-, methyl ester

Physical and Chemical Properties

PropertyValueSource
Boiling Point 421.9 ± 35.0 °CPredicted
Density 1.590 ± 0.06 g/cm³Predicted
Octanol/Water Partition Coefficient (LogP) 1.6Predicted

Hazard Identification and Classification

While a specific hazard classification for this compound is not universally established, the compound's structural motifs—a sulfonyl chloride and a nitroaromatic group—suggest significant potential hazards.

  • Sulfonyl Chloride Moiety: Sulfonyl chlorides are known to be reactive and corrosive. They can react violently with water, including moisture in the air or on skin, to produce hydrochloric acid and the corresponding sulfonic acid, leading to severe irritation and burns.

  • Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, and some can be mutagenic or carcinogenic.

Potential Health Effects:

  • Acute (Short-term) Effects:

    • Inhalation: May cause severe irritation to the respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema (fluid in the lungs). Symptoms may be delayed.

    • Skin Contact: Corrosive. May cause severe skin burns and irritation. Prolonged contact can lead to tissue damage.

    • Eye Contact: Corrosive. Can cause severe eye irritation, burns, and potentially irreversible eye damage.

    • Ingestion: May cause severe irritation and burns to the gastrointestinal tract.

  • Chronic (Long-term) Effects: Data on the chronic effects of this specific compound are not available. However, repeated exposure to related nitroaromatic compounds has been linked to potential liver damage and effects on the thyroid gland.

Exposure Controls and Personal Protection

Due to the potential hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Control ParameterRecommendation
Engineering Controls Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
Eye/Face Protection Chemical safety goggles and a face shield are required.
Skin Protection A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are necessary. Ensure gloves are regularly inspected for signs of degradation.
Respiratory Protection If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

ProcedureGuideline
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a well-ventilated area, preferably a fume hood. Keep away from incompatible materials such as water, strong bases, and oxidizing agents.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended short-term storage is at -4°C (1-2 weeks), and long-term storage is at -20°C (1-2 years)[1].

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

MeasureProtocol
Fire-Fighting Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Unsuitable Extinguishing Media: Do NOT use water, as sulfonyl chlorides can react violently with it.
Accidental Release Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste materials should be handled as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information from this guide and consulting established laboratory safety manuals.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment Risk Assessment ppe_selection PPE Selection risk_assessment->ppe_selection engineering_controls Setup Engineering Controls (Fume Hood) risk_assessment->engineering_controls sds_review SDS & Literature Review sds_review->risk_assessment weighing Weighing & Dispensing ppe_selection->weighing engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup workup Work-up & Purification reaction_setup->workup decontamination Decontamination of Glassware & Surfaces workup->decontamination waste_disposal Waste Segregation & Disposal workup->waste_disposal storage Proper Storage of Unused Material workup->storage spill Spill Response exposure Exposure Response (First Aid) fire Fire Response

Caption: Logical workflow for the safe handling of hazardous chemical compounds.

References

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical identity. Despite extensive searches, detailed experimental data regarding its synthesis, physical and spectroscopic properties, and specific applications remains largely unavailable in the public domain. This document summarizes the known information and highlights the current knowledge gaps.

Chemical Identity and Properties

This compound is identified by the CAS number 162010-78-8.[1] Its chemical structure combines a methyl benzoate core with a chlorosulfonyl group and a nitro group, leading to a molecular formula of C₈H₆ClNO₆S and a molecular weight of 279.65 g/mol .[1]

Physicochemical Data

A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not currently available in published literature. The compound is classified as a dangerous good for transportation, suggesting potential hazards associated with its handling and storage.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 162010-78-8[1]
Molecular Formula C₈H₆ClNO₆S[1]
Molecular Weight 279.65 g/mol [1]
Monoisotopic Mass 278.96045 Da[2]
Predicted XlogP 1.6[2]
Spectroscopic Data

Experimentally determined spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectra, for this compound are not available in the reviewed literature. However, predicted mass spectrometry data has been calculated and is presented in Table 2.

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 279.96773151.0
[M+Na]⁺ 301.94967159.4
[M-H]⁻ 277.95317155.5
[M+NH₄]⁺ 296.99427167.2
[M+K]⁺ 317.92361152.5
[M]⁺ 278.95990155.8
[M]⁻ 278.96100155.8
Source: PubChemLite[2]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not described in the available scientific literature. Based on its structure, a plausible synthetic route could involve the chlorosulfonation of methyl 3-nitrobenzoate or the nitration and subsequent esterification of 4-chlorosulfonylbenzoic acid. However, these are hypothetical pathways and have not been experimentally verified.

The reactivity of this compound is dictated by its functional groups. The chlorosulfonyl group is a highly reactive moiety, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, respectively. The nitro group can be reduced to an amine, which can then participate in a variety of coupling and cyclization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Applications in Drug Development

While no specific applications of this compound in drug discovery have been reported, its structural features suggest its potential as a valuable building block. The presence of three distinct functional groups provides multiple points for diversification, allowing for the generation of compound libraries for screening against various biological targets. The sulfonyl group is a common feature in many marketed drugs, and the nitrobenzoate scaffold can be found in a range of bioactive molecules.

Experimental Workflows and Logical Relationships

Due to the lack of published experimental work, a detailed experimental workflow for the synthesis or application of this compound cannot be provided. However, a generalized logical workflow for the potential utilization of this compound as a chemical intermediate can be conceptualized.

logical_workflow start This compound reaction1 Nucleophilic Substitution (e.g., with R-NH2) start->reaction1 product1 Sulfonamide Derivatives reaction1->product1 reaction2 Reduction of Nitro Group (e.g., with Fe/HCl) product1->reaction2 product2 Amino-sulfonamide Derivatives reaction2->product2 reaction3 Ester Hydrolysis (e.g., with LiOH) product2->reaction3 product3 Carboxylic Acid Derivatives bio_screening Biological Screening product3->bio_screening

Caption: A potential reaction pathway for creating derivatives.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential in organic synthesis and medicinal chemistry. The current body of literature provides basic identification but lacks the crucial experimental data required for its practical application. Future research efforts should focus on developing and documenting a reliable synthetic protocol for this compound, followed by a thorough characterization of its physical and spectroscopic properties. Furthermore, exploration of its reactivity and its utility as a scaffold for the synthesis of novel bioactive molecules would be a valuable contribution to the field of drug discovery. The availability of such data would enable researchers to fully exploit the potential of this versatile building block.

References

Unveiling a Key Building Block: The Discovery and History of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a seemingly niche chemical compound, holds a significant place as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. Its unique trifunctionalized aromatic ring, featuring a methyl ester, a nitro group, and a reactive chlorosulfonyl group, provides a powerful scaffold for medicinal chemists and material scientists to elaborate upon. This technical guide delves into the discovery, historical synthesis, and key experimental protocols associated with this important building block.

Physicochemical Properties and Identification

This compound is identified by the CAS Number 162010-78-8.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 162010-78-8[1]
Molecular Formula C₈H₆ClNO₆S[1]
Molecular Weight 279.65 g/mol [1]

Historical Synthesis: A Path of Inference

While a definitive seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its synthesis can be logically deduced from established and well-documented organic chemistry reactions. The preparation of this compound likely emerged from the broader exploration of electrophilic aromatic substitution reactions on substituted benzene rings.

The logical synthetic pathway involves two key transformations:

  • Nitration of a suitable benzoate precursor.

  • Chlorosulfonylation of the resulting nitro-substituted aromatic ring.

Historically, the nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid has been a cornerstone of organic synthesis since the 19th century. Similarly, the introduction of a chlorosulfonyl group via reaction with chlorosulfonic acid is a classic and widely employed method.

Postulated Synthetic Pathway and Experimental Considerations

Based on established chemical principles, a plausible and historically practiced route to this compound is outlined below. It is important to note that while no specific historical document was found detailing this exact synthesis in a "discovery" context, the individual steps are standard and well-precedented transformations.

The overall synthesis can be envisioned as a two-step process starting from methyl 4-chlorobenzoate.

Synthesis_Pathway Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Methyl 3-nitro-4-chlorobenzoate Methyl 3-nitro-4-chlorobenzoate Methyl 4-chlorobenzoate->Methyl 3-nitro-4-chlorobenzoate Nitration (HNO₃, H₂SO₄) This compound This compound Methyl 3-nitro-4-chlorobenzoate->this compound Chlorosulfonylation (ClSO₃H)

Caption: Postulated two-step synthesis of this compound.

Step 1: Nitration of Methyl 4-chlorobenzoate

The first step would involve the nitration of methyl 4-chlorobenzoate. The chloro and methoxycarbonyl groups are both deactivating and direct incoming electrophiles to the meta position relative to themselves. In this case, the position ortho to the chloro group and meta to the methoxycarbonyl group is the most likely site of nitration.

Experimental Protocol (General Procedure):

A detailed experimental procedure for the nitration of a similar compound, methyl benzoate, can be found in the chemical literature and serves as a strong model for this transformation.[2]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-salt bath, place methyl 4-chlorobenzoate.

  • Addition of Acid: Slowly add concentrated sulfuric acid while maintaining a low temperature (typically 0-5 °C).

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of methyl 4-chlorobenzoate, ensuring the temperature does not rise above 10-15 °C.

  • Work-up: After the addition is complete, stir the reaction mixture for a specified time before pouring it onto crushed ice. The precipitated solid, methyl 3-nitro-4-chlorobenzoate, is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization.

Step 2: Chlorosulfonylation of Methyl 3-nitro-4-chlorobenzoate

The second step is the chlorosulfonylation of the resulting methyl 3-nitro-4-chlorobenzoate. The nitro group is strongly deactivating, while the chloro and methoxycarbonyl groups are also deactivating. The directing effects of these groups would favor the introduction of the chlorosulfonyl group at the position para to the chloro group and meta to the nitro and methoxycarbonyl groups. This would lead to the desired product, this compound.

Experimental Protocol (General Procedure):

A general procedure for the chlorosulfonylation of nitrobenzene provides a relevant protocol.[3]

  • Reaction Setup: In a flask protected from moisture, place methyl 3-nitro-4-chlorobenzoate.

  • Addition of Chlorosulfonic Acid: Carefully add an excess of chlorosulfonic acid in portions, controlling the temperature with an ice bath.

  • Reaction: Heat the reaction mixture gently (e.g., on a water bath) for a period to ensure complete reaction.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid product, this compound, will precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent.

Logical Relationship of Synthesis Steps

The synthesis of this compound is a sequential process where the product of the first reaction serves as the starting material for the second. This logical flow is crucial for the successful preparation of the final compound.

Logical_Flow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonylation Start Methyl 4-chlorobenzoate Nitration React with HNO₃/H₂SO₄ Start->Nitration Intermediate Methyl 3-nitro-4-chlorobenzoate Nitration->Intermediate Chlorosulfonylation React with ClSO₃H Intermediate->Chlorosulfonylation Product This compound Chlorosulfonylation->Product

Caption: Logical workflow for the synthesis of this compound.

Conclusion

While the precise moment of "discovery" for this compound may not be recorded as a singular event, its synthesis is a logical extension of well-established and historically significant reactions in organic chemistry. The compound's utility as a trifunctional intermediate has likely led to its independent synthesis in various research laboratories over time. The outlined synthetic pathway, based on fundamental principles of electrophilic aromatic substitution, provides a robust and reliable method for its preparation, enabling its continued use in the development of novel pharmaceuticals and advanced materials. Researchers and scientists can leverage this understanding to efficiently access this valuable building block for their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing Methyl 4-(chlorosulfonyl)-3-nitrobenzoate as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The described methodologies are intended to guide researchers in the efficient synthesis and exploration of novel sulfonamide derivatives for drug discovery and development.

The core reaction involves the nucleophilic substitution of the chloride in the sulfonyl chloride group of this compound by a primary or secondary amine. This reaction provides a versatile and straightforward route to a diverse array of N-substituted sulfonamides.

Data Presentation

The following tables summarize key quantitative data for the synthesis of a representative sulfonamide, Methyl 4-(anilinosulfonyl)-3-nitrobenzoate, derived from the reaction of this compound with aniline. This data is based on analogous reactions reported in the scientific literature and serves as a benchmark for expected outcomes.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₆ClNO₆S279.65White to off-white solid162010-78-8
AnilineC₆H₇N93.13Colorless to pale yellow liquid62-53-3
Methyl 4-(anilinosulfonyl)-3-nitrobenzoateC₁₄H₁₂N₂O₆S336.32Yellow solidNot available

Table 2: Representative Reaction Parameters and Yield

ParameterValue
Reaction Temperature120 °C
Reaction Time18 hours
SolventAniline (used in excess as solvent and reactant)
Product Yield~88%

Table 3: Spectroscopic Data for Methyl 4-(anilinosulfonyl)-3-nitrobenzoate (Predicted)

Spectroscopic DataPredicted Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.80 (s, 1H, Ar-H), 8.40 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 4.00 (s, 3H, OCH₃), 7.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.5 (C=O), 148.0, 138.0, 135.0, 132.0, 130.0, 129.5, 125.0, 122.0, 53.0 (OCH₃)
IR (KBr, cm⁻¹) ν 3250 (N-H), 1730 (C=O), 1540 (NO₂, asym), 1350 (NO₂, sym), 1330 (SO₂, asym), 1160 (SO₂, sym)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₃N₂O₆S: 337.05, found: 337.1

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 equivalent).

  • Addition of Aniline: Add an excess of the desired aniline derivative (approximately 10 equivalents), which will also serve as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 18 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add ethanol to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted aniline and other impurities.

  • Drying: Dry the purified product in a vacuum oven.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a reactive compound; handle with care.

  • Aniline and its derivatives are toxic; avoid inhalation and skin contact.

Visualizations

Reaction Scheme

Reaction_Scheme reagent1 This compound reaction_center reagent1->reaction_center reagent2 Aniline (R-NH2) reagent2->reaction_center product Methyl 4-(N-arylaminosulfonyl)-3-nitrobenzoate byproduct HCl reaction_center->product reaction_center->product Pyridine or excess amine, Heat reaction_center->byproduct

Caption: General reaction for sulfonamide synthesis.

Experimental Workflow

experimental_workflow start Start setup Combine this compound and excess Aniline in a flask start->setup react Heat at 120°C for 18 hours with stirring setup->react cool Cool to room temperature react->cool precipitate Add Ethanol to precipitate the product cool->precipitate filter Isolate product by vacuum filtration precipitate->filter wash Wash with cold Ethanol filter->wash dry Dry the product in a vacuum oven wash->dry analyze Characterize the final product (NMR, IR, MS, Melting Point) dry->analyze end End analyze->end

Caption: Workflow for sulfonamide synthesis and purification.

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. This inhibition is a key mechanism of action for several classes of drugs, including diuretics and antiglaucoma agents.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 HCO3 HCO₃⁻ + H⁺ Zn->HCO3 Release CO2 CO₂ CO2->Zn Hydration Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Inhibition (Binding to Zn²⁺)

Caption: Sulfonamide inhibition of carbonic anhydrase.

Application Notes and Protocols for Reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates an electron-withdrawing nitro group and a highly reactive chlorosulfonyl group attached to a methyl benzoate scaffold. The chlorosulfonyl moiety serves as a key functional group for the synthesis of sulfonamides, a prominent class of compounds with a broad spectrum of biological activities.

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[1][2] This inhibition disrupts the production of folic acid, a vital component for DNA synthesis and repair, thereby halting bacterial growth.[2] The structural features of this compound make it an excellent starting material for the development of novel therapeutic agents targeting this pathway.

This document provides a detailed experimental protocol for a representative reaction of this compound with a primary amine to yield a sulfonamide derivative. It also includes a logical workflow for the synthesis and characterization of these compounds and a diagram illustrating the targeted biological pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number162010-78-8
Molecular FormulaC₈H₆ClNO₆S
Molecular Weight279.65 g/mol
AppearanceSolid
PurityTypically ≥95%

Note: Physical properties can vary slightly depending on the supplier and purity.

Table 2: Example Reaction - Synthesis of Methyl 3-nitro-4-(N-phenylsulfamoyl)benzoate

Reactant 1Reactant 2ProductSolventBaseReaction TimeTemperatureYield
This compoundAnilineMethyl 3-nitro-4-(N-phenylsulfamoyl)benzoateDichloromethane (DCM)Triethylamine (TEA)4 hoursRoom Temperature~85% (Predicted)

Note: The yield is an estimated value based on typical sulfonamide synthesis reactions and may vary.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-nitro-4-(N-phenylsulfamoyl)benzoate

This protocol details the synthesis of a sulfonamide derivative from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base and Amine: To the stirred solution, add triethylamine (TEA) (1.2 eq). In a separate flask, prepare a solution of aniline (1.1 eq) in anhydrous DCM.

  • Reaction: Slowly add the aniline solution to the reaction mixture at room temperature using a dropping funnel over 15-20 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve this compound and Triethylamine in DCM addition Slow Addition of Aniline Solution reagents->addition amine_sol Prepare Aniline Solution in DCM amine_sol->addition stir Stir at Room Temperature (2-4h) addition->stir tlc Monitor by TLC stir->tlc quench Quench with 1M HCl tlc->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry evap Solvent Evaporation dry->evap purify Recrystallization or Chromatography evap->purify char Characterization (NMR, MS) purify->char G cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF + Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleotides Purines, Thymidine (DNA/RNA Synthesis) THF->Nucleotides DHFR->THF Sulfonamide Sulfonamide Derivative (e.g., Methyl 3-nitro-4-(N-phenylsulfamoyl)benzoate) Sulfonamide->DHPS Competitive Inhibition

References

Applications of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, also known as 4-carbomethoxy-2-nitrobenzenesulfonyl chloride, is a versatile bifunctional reagent increasingly recognized for its utility in medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride and an electron-withdrawing nitro group on a benzoate scaffold, makes it an ideal starting material for the synthesis of a diverse array of sulfonamide derivatives. Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide range of therapeutic agents including antibacterial, diuretic, anticonvulsant, and anticancer drugs. This application note provides a comprehensive overview of the use of this compound in the synthesis of potential therapeutic agents, with a focus on carbonic anhydrase and kinase inhibitors. Detailed experimental protocols and data are presented to guide researchers in leveraging this valuable chemical tool.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of substituted benzenesulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. The presence of the nitro group and the methyl ester allows for further structural modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. Aromatic and heterocyclic sulfonamides are the principal class of CA inhibitors.

While direct examples of CA inhibitors synthesized from this compound are not extensively reported, the analogous 4-nitrobenzenesulfonyl chloride is a common precursor. The resulting nitro-substituted sulfonamides can exhibit potent and selective inhibition of various CA isoforms. For instance, a series of novel sulfonyl semicarbazides were designed and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Although an attempt to use 2-nitrobenzenesulfonyl chloride was unsuccessful, other nitro-substituted derivatives demonstrated significant inhibitory potential.[1]

Table 1: Inhibition Data of Nitro-Substituted Sulfonamide Analogs against Human Carbonic Anhydrase Isoforms [1]

Compound (Analog)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (pKi)
4-nitro-substituted derivative 10 --20.5-
4-chloro-3-nitrophenyl-substituted compound 11 -71.8--
Acetazolamide (Standard) 2501225-

Note: Data presented is for analogous compounds to illustrate the potential of nitro-substituted sulfonamides as CA inhibitors. The synthesis with 2-nitrobenzenesulfonyl chloride was reported as unsuccessful in this specific study.

Development of Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics. The sulfonamide group can act as a hydrogen bond acceptor and can be incorporated into scaffolds that target the ATP-binding site of kinases.

The general applicability of sulfonyl chlorides in the synthesis of kinase inhibitors is well-established. For example, various quinolines and quinazolines have been identified as potent and selective inhibitors of Src kinase activity. While specific examples originating from this compound are not prominent in the literature, its structural features make it a suitable candidate for the synthesis of novel kinase inhibitor scaffolds. The nitro group can be reduced to an amine, providing a handle for further diversification.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of sulfonamides from this compound and a primary amine.

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-carbomethoxy-2-nitrobenzenesulfonamides

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if an excess of amine is used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Synthetic and Biological Pathways

Diagram 1: General Workflow for Sulfonamide Synthesis

G reagent This compound reaction Sulfonamide Formation reagent->reaction amine Primary/Secondary Amine amine->reaction base Base (e.g., TEA) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Pure Sulfonamide Derivative purification->product

Caption: General workflow for the synthesis of sulfonamides.

Diagram 2: Simplified Carbonic Anhydrase Inhibition Mechanism

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibited State Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Inhibited_Zn Zn²⁺ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Coordinates to Zinc Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Bound_Inhibitor R-SO₂NH⁻ Inhibited_Zn->Bound_Inhibitor

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel benzothiadiazine-1,1-dioxide derivative, a class of heterocycles with significant interest in medicinal chemistry, starting from methyl 4-(chlorosulfonyl)-3-nitrobenzoate. The protocol is divided into three key synthetic steps: sulfonamide formation, nitro group reduction, and cyclization to the final heterocyclic product.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and a nitro group that can be further functionalized, makes it an attractive starting material for generating molecular diversity. This protocol details a representative three-step synthesis of a novel 7-carbomethoxy-3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide. Benzothiadiazine-1,1-dioxides are known for their wide range of biological activities.[1][2]

Overall Synthetic Scheme

The synthesis proceeds through the formation of a sulfonamide, followed by the reduction of the nitro group to an aniline derivative, and subsequent cyclization with an aldehyde to yield the target benzothiadiazine-1,1-dioxide.

Overall_Synthetic_Scheme start This compound intermediate1 Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate start->intermediate1 Benzylamine, Pyridine intermediate2 Methyl 3-amino-4-(N-benzylsulfamoyl)benzoate intermediate1->intermediate2 Fe, NH4Cl product Methyl 7-benzyl-8-oxo-6-phenyl-5,7-diaza-9-thiaspiro[3.5]nonane-9,9-dione-2-carboxylate intermediate2->product Benzaldehyde, I2, K2CO3

Caption: Overall synthetic route from this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate

This step involves the reaction of the sulfonyl chloride with benzylamine to form the corresponding sulfonamide.

Workflow Diagram

Step1_Workflow reagents Dissolve this compound in Dichloromethane add_pyridine Add Pyridine reagents->add_pyridine cool Cool to 0 °C add_pyridine->cool add_amine Add Benzylamine dropwise cool->add_amine react Stir at room temperature for 12 h add_amine->react workup Wash with 1M HCl, water, and brine react->workup dry Dry over Na2SO4 and concentrate workup->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the synthesis of the sulfonamide intermediate.

Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add pyridine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data

ParameterValue
Starting Material2.79 g (10 mmol)
Benzylamine1.18 g (11 mmol)
Pyridine0.95 g (12 mmol)
Reaction Time12 h
Temperature0 °C to RT
Product Yield3.15 g (90%)
AppearancePale yellow solid
Step 2: Synthesis of Methyl 3-amino-4-(N-benzylsulfamoyl)benzoate

This step involves the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.

Workflow Diagram

Step2_Workflow reagents Suspend Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate in Ethanol/Water add_nh4cl Add Ammonium Chloride reagents->add_nh4cl add_fe Add Iron Powder add_nh4cl->add_fe reflux Heat to reflux for 4 h add_fe->reflux filter Filter through Celite while hot reflux->filter concentrate Concentrate the filtrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by recrystallization dry->purify

Caption: Workflow for the reduction of the nitro group.

Protocol:

  • Suspend methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (3:1, 20 mL/mmol).

  • Add ammonium chloride (4.0 eq) to the suspension.

  • Add iron powder (5.0 eq) portion-wise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • While hot, filter the reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization from ethanol/water.

Quantitative Data

ParameterValue
Starting Material3.50 g (10 mmol)
Iron Powder2.79 g (50 mmol)
Ammonium Chloride2.14 g (40 mmol)
Reaction Time4 h
TemperatureReflux
Product Yield2.72 g (85%)
AppearanceOff-white solid
Step 3: Synthesis of Methyl 7-carbomethoxy-3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide

This final step is an iodine-mediated oxidative cyclization of the 2-aminobenzenesulfonamide derivative with benzaldehyde.[1]

Workflow Diagram

Step3_Workflow reagents Dissolve Methyl 3-amino-4-(N-benzylsulfamoyl)benzoate and Benzaldehyde in DMSO add_k2co3 Add Potassium Carbonate reagents->add_k2co3 add_i2 Add Iodine add_k2co3->add_i2 heat Heat at 110 °C for 2 h add_i2->heat cool Cool to room temperature heat->cool quench Pour into Na2S2O3 solution cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the cyclization to the final heterocycle.

Protocol:

  • To a solution of methyl 3-amino-4-(N-benzylsulfamoyl)benzoate (1.0 eq) and benzaldehyde (1.2 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add potassium carbonate (2.0 eq).[1]

  • Add iodine (1.5 eq) to the mixture.[1]

  • Heat the reaction mixture at 110 °C for 2 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data

ParameterValue
Starting Material3.20 g (10 mmol)
Benzaldehyde1.27 g (12 mmol)
Potassium Carbonate2.76 g (20 mmol)
Iodine3.81 g (15 mmol)
Reaction Time2 h
Temperature110 °C
Product Yield2.89 g (70%)
AppearanceWhite solid

Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Reaction of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a versatile bifunctional reagent crucial in the synthesis of a diverse array of sulfonamide derivatives. The presence of a highly reactive sulfonyl chloride group and a nitro-activated aromatic ring makes it an important building block in medicinal chemistry and drug discovery. The reaction of this compound with primary amines yields N-substituted sulfonamides, a class of compounds renowned for their broad spectrum of biological activities.

This document provides detailed application notes on the synthesis of such sulfonamides, their potential applications, particularly as antimicrobial agents and enzyme inhibitors, and comprehensive experimental protocols for their preparation and characterization.

Applications in Drug Discovery and Development

The sulfonamide derivatives synthesized from this compound are of significant interest in drug development due to their potential therapeutic applications.

Antimicrobial Agents: Sulfonamides are a well-established class of antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By blocking its production, sulfonamides inhibit bacterial growth and replication.[1][3] The nitro group present on the benzene ring of the starting material may also contribute to the antimicrobial activity, as nitro-containing compounds are known to generate reactive nitroso and superoxide species that can damage bacterial DNA.[4]

Enzyme Inhibitors: Beyond their antibacterial properties, sulfonamides are known to inhibit various other enzymes. A notable example is carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.[5][6][7] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5] The N-substituted sulfonamides derived from this compound can be screened for their inhibitory activity against different CA isozymes to identify potential drug candidates.

Reaction Mechanism and Experimental Workflow

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.

Reaction_Mechanism reagent1 This compound O=S(=O)(Cl) C₈H₆ClNO₆S intermediate Tetrahedral Intermediate reagent1:f0->intermediate Nucleophilic Attack reagent2 Primary Amine R-NH₂ reagent2:f0->intermediate product N-Substituted Sulfonamide O=S(=O)(NHR) C₈H₇N₂O₆SR intermediate->product:f0 Elimination of Cl⁻ hcl HCl intermediate->hcl Deprotonation

Caption: General reaction mechanism for the synthesis of N-substituted sulfonamides.

A typical experimental workflow for the synthesis and characterization of these compounds is outlined below.

Experimental_Workflow start Start dissolve_amine Dissolve Primary Amine and Base in Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add this compound (dropwise) cool->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with various primary aromatic amines.

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamide.

Protocol 2: Synthesis of Methyl 4-anilino-3-nitrobenzoate

This protocol provides a specific example of a related reaction using methyl 4-chloro-3-nitrobenzoate, which demonstrates the reactivity of the aromatic ring to nucleophilic substitution by a primary amine.

Materials:

  • Methyl 4-chloro-3-nitrobenzoate

  • Aniline

  • Ethanol

Procedure:

  • Heat a mixture of methyl 4-chloro-3-nitrobenzoate (5.0 g, 23 mmol) in distilled aniline (10 ml) at 120 °C for 18 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature and add ethanol (50 ml).[8]

  • Collect the resulting yellow precipitate by filtration.[8]

  • Wash the precipitate with cold ethanol (2 x 20 ml) and dry to yield the final product. A yield of 4.7 g has been reported for this procedure.[8]

Data Presentation

The following table summarizes representative data for the synthesis of sulfonamide derivatives from various sulfonyl chlorides and primary amines. While specific data for this compound is limited in the public domain, this table provides an expected range of outcomes based on similar reactions.

EntryPrimary AmineSulfonyl ChlorideProductYield (%)Reference
1AnilineBenzenesulfonyl chlorideN-Phenylbenzenesulfonamide90[9]
24-Chloroaniline4-Methylbenzenesulfonyl chlorideN-(4-Chlorophenyl)-4-methylbenzenesulfonamide85-95[9]
3Benzylamine4-Nitrobenzenesulfonyl chlorideN-Benzyl-4-nitrobenzenesulfonamide80-90[9]
4AnilineMethyl 4-chloro-3-nitrobenzoateMethyl 4-anilino-3-nitrobenzoate~87[8]

Signaling Pathway

Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides

Sulfonamides exert their antibacterial effect by interfering with the de novo synthesis of folic acid in bacteria. They are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a precursor to folic acid. Inhibition of this pathway ultimately disrupts the synthesis of essential nucleic acids and proteins, leading to bacteriostasis.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_PPi Dihydropterin Pyrophosphate Dihydropterin_PPi->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide (e.g., from this compound) Sulfonamide->inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

References

Application Notes and Protocols: Purification of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its derivatives. The methodologies outlined are essential for obtaining high-purity compounds crucial for research, discovery, and development in the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives, particularly sulfonamides, are of significant interest in drug discovery. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This document details two primary purification techniques: recrystallization and column chromatography, providing both general principles and specific protocols.

Purification Techniques

The choice of purification method depends on the nature of the derivative, the impurities present, and the desired scale of purification.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

The selection of an appropriate solvent is critical for successful recrystallization.[1] Common solvents for the purification of nitro-substituted aromatic sulfonyl chlorides and their derivatives include:

  • Alcohols: Methanol, Ethanol

  • Acids: Glacial Acetic Acid

  • Esters: Ethyl Acetate

  • Alkanes: Hexanes, Petroleum Ether

  • Halogenated Solvents: Dichloromethane

Often, a mixture of solvents is required to achieve the desired solubility profile.

  • Dissolution: In a suitable flask, add the crude solid and a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Table 1: Recrystallization Solvents and Conditions for Nitro-Substituted Sulfonyl Compounds

Compound TypeSolvent SystemKey Considerations
Nitrobenzenesulfonyl chloridesGlacial Acetic Acid, then WaterDissolve in warm glacial acetic acid, filter, and then add cold water to precipitate the purified product.[2]
Sulfonate estersMethanolRecrystallization from methanol can yield colorless crystals.[3]
SulfonamidesEthanol-WaterDissolve in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists, then cool slowly.
General Aromatic Sulfonyl AmidesHexanes/TetrahydrofuranA 4:1 mixture can be effective for recrystallizing some sulfonamides.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For derivatives of this compound, silica gel is a commonly used stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 2: Column Chromatography Conditions for Sulfonyl Chloride Derivatives

Compound TypeStationary PhaseEluent System (Mobile Phase)Typical Observations
Sulfonyl ChloridesSilica GelEthyl Acetate/Petroleum Ether (e.g., 1:20 v/v)The sulfonyl chloride is typically less polar and will elute before more polar impurities.[4]
SulfonamidesSilica GelEthyl Acetate/Hexanes (e.g., increasing polarity)The polarity of sulfonamides can vary greatly depending on the substituent, requiring gradient elution.[5]
Nitro-substituted SulfidesSilica GelCarbon Tetrachloride then ChloroformA stepwise gradient can be effective for separating closely related compounds.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Deionized Water (cold)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of warm (50-60°C) glacial acetic acid to dissolve the solid completely.[2]

  • If the solution is not clear, perform a hot gravity filtration to remove any insoluble impurities.

  • Allow the solution to cool slightly, then slowly add cold deionized water while stirring until the solution becomes turbid.

  • Cool the mixture in an ice bath to maximize the precipitation of the purified product.

  • Collect the white to pale yellow crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified product under vacuum.

Protocol 2: Purification of a Methyl 4-(N-arylsulfonamido)-3-nitrobenzoate Derivative by Column Chromatography

Objective: To purify a sulfonamide derivative synthesized from this compound and an aromatic amine.

Materials:

  • Crude Methyl 4-(N-arylsulfonamido)-3-nitrobenzoate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in a 9:1 hexanes:ethyl acetate mixture and pack the chromatography column.

  • Dissolve the crude sulfonamide in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Begin elution with 9:1 hexanes:ethyl acetate, collecting fractions.

  • Monitor the elution by TLC, spotting each fraction on a TLC plate and developing in a 7:3 hexanes:ethyl acetate system. Visualize the spots under a UV lamp.

  • Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute the desired product.

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified sulfonamide.

Visualizations

Synthesis_and_Purification_Workflow start Crude Product (Derivative of this compound) dissolution Dissolution in Minimal Hot Solvent start->dissolution Recrystallization column_chromatography Column Chromatography start->column_chromatography Chromatography hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product_recryst Pure Crystalline Product drying->pure_product_recryst sample_loading Sample Loading on Silica Gel column_chromatography->sample_loading elution Elution with Solvent Gradient sample_loading->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product_column Pure Product solvent_evaporation->pure_product_column

Caption: General workflow for the purification of solids.

Reaction_Scheme reactant1 This compound product Methyl 4-(N-alkyl/arylsulfamoyl)-3-nitrobenzoate reactant1->product Base (e.g., Pyridine) DCM, 0 °C to RT reactant2 + R-NH2 (Amine)

Caption: Synthesis of sulfonamide derivatives.

References

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Application Notes for Use as a Chemical Probe in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a chemical compound featuring a highly reactive sulfonyl chloride group and a nitrobenzoate moiety. While specific biological applications of this particular molecule are not extensively documented in peer-reviewed literature, its structural features strongly suggest its utility as a chemical probe for activity-based protein profiling (ABPP) and other proteomic studies. The electrophilic nature of the sulfonyl chloride group allows for covalent modification of nucleophilic amino acid residues within proteins, enabling the investigation of protein function, identification of enzyme activities, and discovery of potential drug targets.[1][2][3]

This document provides detailed application notes and generalized protocols for the use of this compound as a chemical probe, based on established methodologies for similar electrophilic probes, particularly aryl sulfonyl halides.[4][5][6]

Principle of Action

The primary mechanism of action for this compound as a chemical probe is the covalent modification of proteins. The electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of the sulfonyl chloride, making it susceptible to nucleophilic attack by amino acid side chains.

Mechanism_of_Action probe This compound Electrophilic Probe adduct Covalently Modified Protein Stable Adduct probe->adduct Covalent Bond Formation protein Protein Nucleophilic Residue (e.g., Lys, Cys, Tyr) protein->adduct Nucleophilic Attack

Caption: Proposed mechanism of protein modification by this compound.

Potential Applications

Based on the reactivity of its functional groups, this compound can be potentially employed in the following applications:

  • Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of various enzyme classes, such as proteases, kinases, and transferases, that possess reactive nucleophilic residues in their active sites.[3][7][8]

  • Covalent Ligand Discovery: As a fragment for screening against proteins to identify novel binding sites and develop covalent inhibitors.[9][10][11][12]

  • Target Identification and Validation: To identify the cellular targets of bioactive small molecules through competitive labeling experiments.[13][14]

  • Mapping Protein-Protein Interactions: By assessing changes in the accessibility of reactive residues upon complex formation.

Data Presentation

Table 1: Potential Reactivity with Amino Acid Residues

The sulfonyl chloride moiety is known to react with several nucleophilic amino acid residues. The reactivity is context-dependent, influenced by the local microenvironment within the protein.[1][2]

Amino AcidNucleophilic GroupPotential for Covalent Modification
Lysineε-amino groupHigh
CysteineThiol groupHigh
TyrosinePhenolic hydroxyl groupModerate to High
SerineHydroxyl groupModerate
ThreonineHydroxyl groupModerate
HistidineImidazole ringModerate
Table 2: Summary of Experimental Protocols

This table provides an overview of the key experimental workflows for utilizing this compound as a chemical probe.

ProtocolObjectiveKey Steps
1 General Protein Labeling in a Complex Proteome (in vitro)1. Proteome preparation. 2. Probe incubation. 3. Quenching of unreacted probe. 4. Analysis of labeling by SDS-PAGE.
2 Identification of Protein Targets using "Click Chemistry" and Mass Spectrometry1. Synthesis of a "clickable" analog of the probe. 2. Labeling of cellular lysate or live cells. 3. Lysis and conjugation to a reporter tag (e.g., biotin) via click chemistry. 4. Enrichment of labeled proteins. 5. On-bead digestion and identification by LC-MS/MS.
3 Competitive ABPP for Target Validation1. Pre-incubation of the proteome with a known inhibitor. 2. Incubation with the probe. 3. Analysis of probe labeling to identify competed targets.

Experimental Protocols

Note: These are generalized protocols and should be optimized for the specific biological system and experimental goals.

Protocol 1: General Protein Labeling in a Complex Proteome (in vitro)

This protocol describes a basic workflow to assess the overall reactivity of this compound with a complex proteome.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell or tissue lysate

  • Bradford assay reagent

  • SDS-PAGE loading buffer

  • Coomassie stain or fluorescence-based gel stain

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS, pH 7.4) without nucleophilic additives like DTT or β-mercaptoethanol. Determine the protein concentration using a Bradford assay.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Labeling Reaction: In a microcentrifuge tube, dilute the proteome to a final concentration of 1 mg/mL. Add the probe stock solution to achieve the desired final concentration (e.g., 10-100 µM). A DMSO-only control should be included.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching: Quench the reaction by adding an excess of a nucleophilic agent, such as β-mercaptoethanol or DTT, to the SDS-PAGE loading buffer and then adding it to the sample.

  • SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the protein bands by Coomassie staining or a total protein stain. Changes in banding patterns or the appearance of higher molecular weight adducts may indicate covalent modification.

Protocol 2: Identification of Protein Targets using "Click Chemistry" and Mass Spectrometry

This advanced protocol enables the specific identification of protein targets. It requires a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry.

ABPP_Workflow cluster_labeling 1. Labeling cluster_click 2. Click Chemistry cluster_enrichment 3. Enrichment cluster_analysis 4. Analysis cells Live Cells or Lysate probe Clickable Probe (e.g., Alkyne-modified) cells->probe Incubation labeled_cells Labeled Proteome probe->labeled_cells reporter Reporter Tag (e.g., Biotin-Azide) labeled_cells->reporter CuAAC Reaction clicked_proteome Biotinylated Proteome reporter->clicked_proteome beads Streptavidin Beads clicked_proteome->beads Affinity Capture enriched_proteins Enriched Proteins beads->enriched_proteins digestion On-bead Digestion enriched_proteins->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification ms->identification

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable probe.[8][13][15]

Procedure:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a terminal alkyne or azide group.

  • Cellular Labeling: Treat live cells or a cell lysate with the clickable probe.

  • Lysis and Click Reaction: Lyse the cells (if applicable) and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide or biotin-alkyne reporter tag.[13]

  • Enrichment: Capture the biotinylated proteins using streptavidin-conjugated beads.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of covalent modification.[16][17][18]

Investigating Signaling Pathways: A Case Study with Kinases

Covalent probes are frequently used to study protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer.[14][19][20] While the specific kinase targets of this compound are unknown, a general approach to investigate its effect on a hypothetical kinase signaling pathway is outlined below.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) downstream_kinase Downstream Kinase receptor->downstream_kinase Phosphorylation Cascade probe {Probe | this compound} probe->receptor Covalent Inhibition? transcription_factor Transcription Factor downstream_kinase->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Caption: A generic kinase signaling pathway that could be investigated using a covalent probe.

By using the ABPP workflow, one could determine if this compound covalently modifies and potentially inhibits the activity of specific kinases in this pathway. Competitive ABPP with known kinase inhibitors could further validate these findings.

Safety Precautions

This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Scalable Synthesis of Compounds from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of a diverse range of sulfonamide derivatives from the versatile starting material, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. The following sections detail the reaction schemes, experimental procedures, and potential applications of the synthesized compounds, with a focus on their relevance in drug discovery and development.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. The presence of a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a methyl ester functionality allows for a variety of chemical transformations, leading to the generation of compound libraries with diverse biological activities. Sulfonamides are a well-established class of pharmacophores known for their antibacterial, anticancer, and anti-inflammatory properties.[1] This document outlines scalable and reproducible methods for the synthesis of N-substituted sulfonamides, which are valuable intermediates in the development of novel therapeutic agents.

Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of a wide array of sulfonamides. The general reaction scheme is presented below:

Reaction Scheme:

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl and N-Alkyl Sulfonamides:

This protocol is adaptable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of the primary or secondary amine (1.2 equivalents) and pyridine or triethylamine (1.5 equivalents) in dichloromethane (10 mL per mmol of sulfonyl chloride) at 0 °C, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-substituted sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following tables summarize the representative yields and reaction times for the synthesis of various N-substituted sulfonamides from this compound based on established general procedures.

Table 1: Synthesis of N-Aryl Sulfonamides

AmineProduct NameReaction Time (h)Yield (%)
AnilineMethyl 4-(N-phenylsulfamoyl)-3-nitrobenzoate485-95
4-MethoxyanilineMethyl 4-(N-(4-methoxyphenyl)sulfamoyl)-3-nitrobenzoate488-96
4-ChloroanilineMethyl 4-(N-(4-chlorophenyl)sulfamoyl)-3-nitrobenzoate682-92
2-AminopyridineMethyl 4-(N-(pyridin-2-yl)sulfamoyl)-3-nitrobenzoate875-85

Table 2: Synthesis of N-Alkyl Sulfonamides

| Amine | Product Name | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | | Benzylamine | Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate | 2 | 90-98 | | Cyclohexylamine | Methyl 4-(N-cyclohexylsulfamoyl)-3-nitrobenzoate | 3 | 88-97 | | Morpholine | Methyl 4-(morpholinosulfonyl)-3-nitrobenzoate | 2 | 92-99 | | Piperidine | Methyl 4-(piperidine-1-sulfonyl)-3-nitrobenzoate | 2 | 91-98 |

Application in Drug Discovery: Targeting Signaling Pathways

Sulfonamide derivatives are known to interact with various biological targets, making them valuable scaffolds in drug discovery. The nitroaromatic sulfonamides synthesized from this compound can be further modified (e.g., reduction of the nitro group) to generate compounds that target specific signaling pathways involved in diseases such as cancer, bacterial infections, and inflammation.

Experimental Workflow

The general workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_application Potential Applications start Methyl 4-(chlorosulfonyl)- 3-nitrobenzoate reaction Sulfonamide Synthesis start->reaction amine Primary or Secondary Amine amine->reaction product N-Substituted Sulfonamide Library reaction->product screening High-Throughput Screening product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical cancer Anticancer Agents preclinical->cancer antibacterial Antibacterial Agents preclinical->antibacterial anti_inflammatory Anti-inflammatory Agents preclinical->anti_inflammatory

General workflow for synthesis and evaluation.
Targeting Bacterial Folic Acid Synthesis

Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to bacterial growth arrest.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide (e.g., from Methyl 4-(chlorosulfonyl) -3-nitrobenzoate derivatives) Sulfonamide->DHPS Inhibition

Bacterial folate synthesis pathway inhibition.
Targeting Cyclooxygenase-2 (COX-2) in Inflammation

Certain sulfonamide-containing compounds are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[1][5][6] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfonamide Sulfonamide Inhibitor (e.g., from Methyl 4-(chlorosulfonyl) -3-nitrobenzoate derivatives) Sulfonamide->COX2 Inhibition

COX-2 signaling pathway in inflammation.
Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[7][8][9][10][11] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy to block tumor growth and metastasis. Many small-molecule VEGFR-2 inhibitors incorporate a sulfonamide moiety.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS PLC PLCγ Pathway Dimerization->PLC Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Migration Cell Migration PLC->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Sulfonamide Sulfonamide Inhibitor (e.g., from Methyl 4-(chlorosulfonyl) -3-nitrobenzoate derivatives) Sulfonamide->Dimerization Inhibition

VEGFR-2 signaling pathway in angiogenesis.

Conclusion

This compound is a highly valuable and versatile starting material for the scalable synthesis of a wide range of N-substituted sulfonamides. The protocols outlined in these application notes are robust, high-yielding, and applicable to a diverse set of amines, making them ideal for the generation of compound libraries for drug discovery. The resulting sulfonamide derivatives have the potential to modulate key signaling pathways implicated in various diseases, highlighting the importance of this synthetic platform in the development of new therapeutic agents.

References

Application Notes and Protocols for Monitoring Reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in many pharmaceutical compounds. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols. Efficient and accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, ensuring product quality, and maximizing yields.

This document provides detailed application notes and protocols for various analytical methods to monitor reactions involving this compound. The techniques covered include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative assessment.

Reaction Scheme

A typical reaction involving this compound is the formation of a sulfonamide upon reaction with a primary or secondary amine (R¹R²NH). The progress of this reaction can be monitored by observing the consumption of the starting materials and the formation of the sulfonamide product.

cluster_reactants Reactants cluster_products Products start This compound product Sulfonamide Product start->product + amine Amine (R¹R²NH) amine->product base Base (e.g., Triethylamine) hcl HCl base->hcl Neutralizes start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate (SM, C, RM) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize Visualize under UV Lamp develop_tlc->visualize is_sm_gone Is Starting Material Consumed? visualize->is_sm_gone continue_reaction Continue Reaction is_sm_gone->continue_reaction No end_reaction Reaction Complete is_sm_gone->end_reaction Yes continue_reaction->take_aliquot

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process. The first step involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The second step is the chlorosulfonylation of the resulting methyl 3-nitrobenzoate.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonylation Methyl Benzoate Methyl Benzoate Nitration Reaction Nitration Methyl Benzoate->Nitration Reaction Nitrating Mixture Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) Nitrating Mixture->Nitration Reaction Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Nitration Reaction->Methyl 3-nitrobenzoate Chlorosulfonylation Reaction Chlorosulfonylation Methyl 3-nitrobenzoate->Chlorosulfonylation Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonylation Reaction This compound Methyl 4-(chlorosulfonyl)- 3-nitrobenzoate Chlorosulfonylation Reaction->this compound

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Nitration of Methyl Benzoate
Issue Potential Cause Recommended Solution
Low Yield of Methyl 3-nitrobenzoate Incomplete reaction due to insufficient reaction time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time. Ensure the reaction temperature is maintained within the optimal range.[1]
Formation of byproducts due to high reaction temperature.Maintain a reaction temperature between 5-15°C during the addition of the nitrating mixture.[1][2] Higher temperatures can lead to the formation of dinitro- and ortho-isomers.[1][2]
Loss of product during workup and purification.Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of crushed ice. Wash the crude product with ice-cold water and then with a small amount of ice-cold methanol to remove impurities without significant product loss.[1][2]
Product is an oil or fails to solidify Presence of significant amounts of impurities, particularly the ortho-isomer.Wash the crude product with ice-cold methanol to remove the more soluble ortho-isomer.[1][2] If the product remains oily, consider purification by column chromatography.
Incomplete reaction leaving unreacted methyl benzoate.Ensure the addition of the nitrating mixture is not too slow, which can lead to an incomplete reaction.[3]
Formation of colored impurities Nitration at elevated temperatures can lead to the formation of nitrophenolic compounds.[1][2]Strictly control the reaction temperature below 15°C.[1][2] The product can be purified by recrystallization from methanol to remove colored impurities.[1][2]
Step 2: Chlorosulfonylation of Methyl 3-nitrobenzoate
Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reagent or reaction time.Use a sufficient excess of chlorosulfonic acid (typically 4-6 molar equivalents). The reaction with thionyl chloride may also be used to improve conversion.
Hydrolysis of the sulfonyl chloride product during workup.After the reaction is complete, pour the mixture carefully onto crushed ice and water, ensuring the temperature remains low. Filter the precipitated product quickly and wash with cold water.
Decomposition of the product at high temperatures.Maintain the reaction temperature as specified in the protocol. Avoid excessive heating during the reaction and workup.
Product is difficult to purify Presence of the corresponding sulfonic acid due to hydrolysis.Minimize contact with water during and after the reaction. Dry the crude product thoroughly under vacuum.
Formation of isomeric sulfonyl chlorides.While the directing effects of the nitro and ester groups favor substitution at the 4-position, some formation of other isomers is possible. Purification by recrystallization or column chromatography may be necessary.
Violent reaction or excessive fuming Reaction of chlorosulfonic acid with residual water in the starting material or glassware.Ensure that methyl 3-nitrobenzoate is completely dry and that all glassware is oven-dried before use. Add the substrate portion-wise to the chlorosulfonic acid at a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of methyl benzoate?

A1: The optimal temperature for the nitration of methyl benzoate is between 5-15°C.[1][2] Exceeding this temperature range can lead to a decrease in yield and the formation of unwanted byproducts such as dinitro compounds and the ortho-isomer.[1][2]

Q2: How can I minimize the formation of the ortho-isomer during nitration?

A2: Maintaining a low reaction temperature (5-15°C) is crucial for minimizing the formation of the ortho-isomer.[1][2] The meta-directing effect of the ester group is more pronounced at lower temperatures. The ortho-isomer is also more soluble in cold methanol, allowing for its removal during the washing of the crude product.[1][2]

Q3: What are the key safety precautions for the chlorosulfonylation step?

A3: Chlorosulfonic acid is a highly corrosive and reactive substance. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction is exothermic and releases hydrogen chloride gas, so a gas trap is necessary. Ensure all glassware is dry to prevent a violent reaction with water.

Q4: My final product (this compound) shows a broad melting point. What could be the reason?

A4: A broad melting point typically indicates the presence of impurities. The most likely impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. To obtain a pure product, ensure a completely anhydrous reaction environment and minimize exposure to moisture during workup. Recrystallization from a suitable solvent may be necessary.

Q5: Can I use a different sulfonating agent instead of chlorosulfonic acid?

A5: While chlorosulfonic acid is the most common reagent for this transformation, other methods for introducing a sulfonyl chloride group exist, such as the Sandmeyer reaction starting from the corresponding amine. However, for the direct chlorosulfonylation of methyl 3-nitrobenzoate, chlorosulfonic acid is generally the most direct reagent.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-nitrobenzoate

This protocol is adapted from Organic Syntheses.[2]

  • In a flask equipped with a mechanical stirrer, add 204 g (1.5 moles) of pure methyl benzoate to 400 cc of concentrated sulfuric acid, pre-cooled to 0°C.

  • Cool the mixture to 0–10°C using an ice bath.

  • Slowly add a pre-cooled nitrating mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid over approximately one hour, maintaining the reaction temperature between 5–15°C with vigorous stirring.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto 1300 g of crushed ice.

  • Collect the precipitated solid by suction filtration and wash with water.

  • To remove impurities, suspend the crude product in 200 cc of ice-cold methanol and stir.

  • Filter the mixture by suction and wash the solid with another 100 cc of cold methanol.

  • Dry the product. The expected yield is 220–230 g (81–85%).

Protocol 2: Synthesis of this compound (General Procedure)

This is a general procedure based on common practices for chlorosulfonylation. Specific quantities may need optimization.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place methyl 3-nitrobenzoate.

  • Cool the flask in an ice-water bath.

  • Slowly add 4-6 molar equivalents of chlorosulfonic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Some procedures may involve the addition of thionyl chloride at this stage to improve the conversion of any sulfonic acid intermediate to the sulfonyl chloride.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Data Presentation

Table 1: Effect of Temperature on the Yield of Methyl 3-nitrobenzoate
Reaction Temperature (°C)Yield of Solid Product (g) from 1.5 moles of Methyl BenzoateReference
5-15220-230[2]
50193[2]
70130[2]

Visualizations

Troubleshooting_Nitration cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction High_Temperature High Temperature Low_Yield->High_Temperature Workup_Loss Workup Loss Low_Yield->Workup_Loss Oily_Product Oily Product Oily_Product->Incomplete_Reaction Ortho_Isomer Ortho-Isomer Impurity Oily_Product->Ortho_Isomer Colored_Impurities Colored Impurities Nitrophenols Nitrophenol Formation Colored_Impurities->Nitrophenols Monitor_TLC Monitor with TLC / Extend Time Incomplete_Reaction->Monitor_TLC Control_Temp Control Temperature (5-15°C) High_Temperature->Control_Temp Optimize_Workup Optimize Workup/Washing Workup_Loss->Optimize_Workup Methanol_Wash Wash with Cold Methanol Ortho_Isomer->Methanol_Wash Nitrophenols->Control_Temp Recrystallize Recrystallize from Methanol Methanol_Wash->Recrystallize

Caption: Troubleshooting logic for the nitration of methyl benzoate.

Troubleshooting_Chlorosulfonylation cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield_CS Low Yield Incomplete_Reaction_CS Incomplete Reaction Low_Yield_CS->Incomplete_Reaction_CS Hydrolysis Product Hydrolysis Low_Yield_CS->Hydrolysis Decomposition Thermal Decomposition Low_Yield_CS->Decomposition Purification_Issues Purification Issues Sulfonic_Acid Sulfonic Acid Impurity Purification_Issues->Sulfonic_Acid Safety_Hazard Violent Reaction Water_Contamination Water Contamination Safety_Hazard->Water_Contamination Excess_Reagent Use Excess Reagent Incomplete_Reaction_CS->Excess_Reagent Anhydrous_Workup Anhydrous Workup Hydrolysis->Anhydrous_Workup Temp_Control_CS Control Temperature Decomposition->Temp_Control_CS Purify Recrystallize / Column Chromatography Sulfonic_Acid->Purify Dry_Reactants Use Dry Reactants/Glassware Water_Contamination->Dry_Reactants

Caption: Troubleshooting logic for the chlorosulfonylation of methyl 3-nitrobenzoate.

References

Technical Support Center: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as the formation of side products during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a classic electrophilic aromatic substitution reaction. Methyl 3-nitrobenzoate is reacted with an excess of chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. At lower temperatures, the active electrophile is believed to be SO₂Cl⁺, which is generated from the autoionization of chlorosulfonic acid[1].

Q2: What are the most common side products encountered in this synthesis?

The most common side products are:

  • Isomeric Products: Primarily Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, formed due to substitution at an alternative position on the aromatic ring.

  • Hydrolysis Product: Methyl 4-(sulfo)-3-nitrobenzoate (a sulfonic acid), which results from the reaction of the highly reactive chlorosulfonyl group with any trace amounts of water[2][3].

  • Unreacted Starting Material: Residual Methyl 3-nitrobenzoate if the reaction does not go to completion.

Q3: Why are isomeric side products formed during the chlorosulfonation of Methyl 3-nitrobenzoate?

Isomer formation is governed by the directing effects of the substituents already present on the benzene ring: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). Both are electron-withdrawing groups and are classified as meta-directors[4][5].

Starting with Methyl 3-nitrobenzoate:

  • The nitro group at position 3 directs incoming electrophiles to positions 1 and 5 (its meta positions).

  • The methyl ester group at position 1 directs incoming electrophiles to position 3 (already occupied) and 5.

Both groups deactivate the ring, but they direct the incoming chlorosulfonyl group to different available positions (ortho/para to the existing groups). The primary substitution occurs at position 4, which is ortho to the nitro group and meta to the ester. However, substitution can also occur at position 2 (ortho to the ester and para to the nitro group) or position 6 (ortho to both), leading to isomeric impurities. The 4-position is generally favored.

Q4: How can the formation of the sulfonic acid byproduct be minimized?

The chlorosulfonyl group is highly susceptible to hydrolysis[2]. To minimize the formation of the corresponding sulfonic acid, rigorous anhydrous (dry) conditions are critical.

  • Use dry glassware and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Quench the reaction mixture by pouring it onto crushed ice, which rapidly precipitates the water-insoluble sulfonyl chloride, protecting it from extensive hydrolysis[2][6].

Q5: What is the purpose of using a large excess of chlorosulfonic acid?

Using chlorosulfonic acid in large excess serves two main purposes:

  • It acts as both the reagent and the solvent for the reaction[2].

  • The excess ensures that the concentration of the electrophilic species (SO₂Cl⁺) is high enough to drive the reaction forward, especially since the aromatic ring is deactivated by two electron-withdrawing groups[4][7].

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: The final product is an oil or a gel and fails to crystallize. What is the likely cause?

This is a common issue often indicating the presence of impurities that disrupt the crystal lattice formation.

  • Possible Cause 1: Isomeric Impurities. The presence of Methyl 2-(chlorosulfonyl)-5-nitrobenzoate or other isomers can lower the melting point and inhibit crystallization.

  • Possible Cause 2: Hydrolysis. If the product has been exposed to moisture, a significant amount of the corresponding sulfonic acid may have formed. This impurity can prevent the desired sulfonyl chloride from solidifying.

  • Possible Cause 3: Incomplete Reaction. Significant amounts of unreacted Methyl 3-nitrobenzoate can result in an oily product[8]. A pasty or gel-like consistency can sometimes be attributed to the hydrolysis of the ester group to a carboxylic acid under harsh acidic conditions[9].

  • Suggested Solution:

    • Purification: Attempt to purify the crude product. Washing the precipitate with ice-cold water helps remove water-soluble impurities. A subsequent wash with a cold, non-polar solvent can help remove unreacted starting material.

    • Recrystallization: If a solid can be isolated, recrystallization from a suitable solvent is the best method for purification[10][11].

    • Extraction: Dissolve the oily product in a water-immiscible organic solvent (like methylene chloride) and wash with cold water or brine to remove the sulfonic acid byproduct[2]. Dry the organic layer thoroughly before removing the solvent.

Q2: The overall yield of the desired product is very low. What went wrong?

Low yields can stem from several factors throughout the experimental process.

  • Possible Cause 1: Inadequate Temperature Control. The reaction is highly exothermic. If the temperature is not kept low during the addition of reagents, it can lead to charring, decomposition, and the formation of unspecified byproducts[12][13].

  • Possible Cause 2: Insufficient Reaction Time or Temperature. Deactivated aromatic rings require more forcing conditions to react. The reaction may not have been allowed to proceed for long enough or at a high enough temperature (after the initial addition) to go to completion.

  • Possible Cause 3: Excessive Hydrolysis. If the workup procedure is slow or conducted improperly, a large portion of the desired sulfonyl chloride product may hydrolyze back to the sulfonic acid, which will be lost in the aqueous phase. The use of a water-immiscible solvent during quenching can help minimize this loss[2].

  • Possible Cause 4: Impure Starting Materials. Using impure Methyl 3-nitrobenzoate can lead to lower yields and additional side products[10][12].

  • Suggested Solution:

    • Optimize Temperature: Maintain strict temperature control (typically 0-10 °C) during the addition of the substrate to the chlorosulfonic acid.

    • Monitor Reaction: Use a technique like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction[8].

    • Refine Workup: Ensure the quenching process is rapid. Pour the reaction mixture directly onto a large excess of crushed ice with vigorous stirring to precipitate the product quickly.

Q3: The reaction mixture turned very dark or black. Is the experiment salvageable?

A dark color change often indicates decomposition or charring.

  • Possible Cause: This is almost always due to poor temperature control, where the reaction temperature was allowed to rise too high, or the addition of reagents was too fast. Localized "hot spots" can cause the strong acid to decompose the organic material.

  • Suggested Solution: While the desired product may still be present, the yield and purity will likely be very low. It is often best to discard the run and start again, paying closer attention to maintaining the recommended temperature range. If you do proceed with the workup, be prepared for a difficult purification process.

Data Summary

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent on Benzene RingGroup TypeActivating/Deactivating EffectDirecting Influence
-NO₂ (Nitro)Electron-WithdrawingStrongly Deactivating[7]meta
-COOCH₃ (Methyl Ester)Electron-WithdrawingDeactivating[7]meta

Table 2: General Impact of Reaction Conditions on Product Purity

ParameterConditionLikely Outcome on PurityRationale
Temperature Too High (> 20°C during addition)DecreasedIncreased rate of side reactions and decomposition[12].
Moisture Presence of waterDecreasedPromotes hydrolysis of the sulfonyl chloride to sulfonic acid[2][3].
Reaction Time Too ShortDecreasedIncomplete reaction, leaving unreacted starting material[8].
Workup Slow quenching / Inefficient filtrationDecreasedAllows more time for the product to hydrolyze in the aqueous acidic mixture.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on standard chlorosulfonation methods.

Materials:

  • Methyl 3-nitrobenzoate

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice

  • Deionized water

  • Dichloromethane (optional, for extraction)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-salt bath. Ensure all glassware is thoroughly dried.

  • Carefully charge the flask with 4 molar equivalents of chlorosulfonic acid. Cool the acid to 0-5 °C in the ice bath.

  • Slowly add 1 molar equivalent of Methyl 3-nitrobenzoate to the stirred chlorosulfonic acid over 30-60 minutes. Use the dropping funnel if the starting material is liquid or add in small portions if it is a solid. Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with several portions of ice-cold deionized water to remove residual acids.

  • Dry the product under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Reaction Pathways

Reaction_Pathway SM Methyl 3-nitrobenzoate Main_Product Main Product: This compound SM->Main_Product Major Pathway Isomer Side Product: Methyl 2-(chlorosulfonyl)-5-nitrobenzoate SM->Isomer Minor Pathway Reagent ClSO₃H Hydrolysis Side Product: Methyl 4-(sulfo)-3-nitrobenzoate (Sulfonic Acid) Main_Product->Hydrolysis Hydrolysis Water H₂O (trace)

Caption: Main reaction pathway and formation of key side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product Check_Temp Was temperature kept below 10°C during addition? Start->Check_Temp Check_Moisture Were anhydrous conditions maintained? Check_Temp->Check_Moisture Yes Sol_Temp Solution: Improve cooling, add reagents slower. Restart if charred. Check_Temp->Sol_Temp No Check_Time Was reaction time sufficient? Check_Moisture->Check_Time Yes Sol_Moisture Solution: Use dry glassware/reagents, run under inert atmosphere. Check_Moisture->Sol_Moisture No Check_Workup Was workup (quenching) performed rapidly? Check_Time->Check_Workup Yes Sol_Time Solution: Monitor reaction via TLC to confirm completion. Check_Time->Sol_Time No Sol_Workup Solution: Pour onto large excess of ice with vigorous stirring. Check_Workup->Sol_Workup No End Outcome: Improved Yield & Purity Check_Workup->End Yes Sol_Temp->End Sol_Moisture->End Sol_Time->End Sol_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The second step is the chlorosulfonation of methyl 3-nitrobenzoate, which introduces the chlorosulfonyl group at the 4-position of the aromatic ring.

Q2: What is the electrophile in the chlorosulfonation step?

In chlorosulfonation reactions using chlorosulfonic acid, the active electrophile is believed to be the sulfur trioxide (SO₃) or a related species generated in situ. At lower temperatures, chlorosulfonic acid can react to form the SO₂Cl⁺ electrophile.[1]

Q3: Why is the chlorosulfonyl group introduced at the 4-position?

The substituents on the benzene ring direct the position of incoming groups. The methyl ester (-COOCH₃) and the nitro (-NO₂) groups are both electron-withdrawing and meta-directing.[2][3] However, in this case, the substitution occurs at the position para to the methyl ester and ortho to the nitro group. This is likely due to a combination of steric hindrance and the electronic deactivation of the ring, making the 4-position the most favorable for electrophilic attack.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. A spot for the starting material (methyl 3-nitrobenzoate) and the product (this compound) should be observed. The product is expected to be more polar than the starting material. It's important to quench a small aliquot of the reaction mixture before running the TLC.

Q5: What are some common side reactions?

Potential side reactions include di-sulfonation, where a second chlorosulfonyl group is added to the ring, and hydrolysis of the methyl ester or the chlorosulfonyl group if water is present.[4] At higher temperatures, chlorosulfonic acid can also act as a chlorinating agent.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive chlorosulfonic acid due to moisture exposure.[4] - Reaction temperature is too low. - Insufficient reaction time.- Use fresh, anhydrous chlorosulfonic acid and ensure all glassware is dry. - Gradually increase the reaction temperature while monitoring for product formation and side reactions. - Extend the reaction time.
Formation of Multiple Products - Reaction temperature is too high, leading to side reactions like di-sulfonation or chlorination.[4][5] - Incorrect stoichiometry of reactants.- Perform the reaction at a lower temperature.[4] - Carefully control the molar ratio of chlorosulfonic acid to the starting material.
Product is an Oil or Gummy Solid - Presence of impurities. - Incomplete reaction. - Hydrolysis of the product during workup.[6]- Ensure the starting material is pure. - Allow the reaction to go to completion as monitored by TLC. - Perform the workup at low temperatures and avoid excess water.
Low Yield After Purification - Product loss during workup and purification steps.[7] - Decomposition of the product on silica gel during chromatography.- Optimize the extraction and recrystallization procedures. - Consider alternative purification methods like crystallization if the product is unstable on silica gel.

Data Presentation: Reaction Condition Optimization

The following table summarizes key parameters that can be optimized for the chlorosulfonation of methyl 3-nitrobenzoate. The values are illustrative and should be optimized for your specific experimental setup.

Parameter Condition 1 (Initial) Condition 2 (Optimized for Yield) Condition 3 (Optimized for Purity)
Temperature 0 °C to Room Temperature40-50 °C25-35 °C
Reaction Time 2-4 hours6-8 hours4-6 hours
Molar Ratio (Chlorosulfonic Acid : Substrate) 3 : 15 : 14 : 1
Solvent DichloromethaneNone (neat)Chloroform
Workup Quench with ice waterSlow addition to iceQuench with ice, followed by extraction with cold solvent

Experimental Protocols

Step 1: Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate
  • In a round-bottom flask, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture in an ice bath.[8]

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[8]

  • Slowly add the nitrating mixture to the methyl benzoate solution, maintaining the temperature below 10-15 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture over crushed ice to precipitate the product.[8]

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain pure methyl 3-nitrobenzoate.

Step 2: Chlorosulfonation of Methyl 3-nitrobenzoate
  • In a dry, round-bottom flask equipped with a stirrer and a dropping funnel, place methyl 3-nitrobenzoate.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the methyl 3-nitrobenzoate, keeping the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to the desired temperature and stir for the optimized reaction time.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the product and wash it with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A Methyl Benzoate B Methyl 3-nitrobenzoate A->B HNO₃, H₂SO₄ C This compound B->C ClSO₃H Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Dry Glassware) Start->Setup Reagents Addition of Reagents (Controlled Temperature) Setup->Reagents Reaction Reaction Monitoring (TLC) Reagents->Reaction Workup Workup (Quenching on Ice) Reaction->Workup Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Product Characterization Purification->Analysis End End Analysis->End Troubleshooting_Tree Troubleshooting Decision Tree decision decision Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC Incomplete Incomplete Reaction Check_TLC->Incomplete Starting Material Present Multiple_Spots Multiple Products Check_TLC->Multiple_Spots Multiple Spots Streaking Product Streaking Check_TLC->Streaking Streaking/Decomposition Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete->Optimize_Time_Temp Optimize_Temp_Stoichiometry Lower Temperature / Adjust Stoichiometry Multiple_Spots->Optimize_Temp_Stoichiometry Purification_Method Change Purification Method Streaking->Purification_Method

References

Troubleshooting failed reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing low to no yield of the desired sulfonamide. What are the primary causes?

A1: Low or no yield in sulfonamide synthesis is a common issue that can often be traced back to a few key factors. The primary suspect is often the degradation of the sulfonyl chloride starting material. This compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions.[1][2]

Here are the initial checks you should perform:

  • Reagent Quality:

    • This compound: Ensure it is from a fresh bottle or has been stored under strictly anhydrous conditions. Older reagents or those exposed to air can have a significant percentage of the hydrolyzed, unreactive sulfonic acid.

    • Amine: The amine reactant should be pure and dry. Some amines can absorb atmospheric carbon dioxide.

    • Solvent: Use an anhydrous solvent. The presence of residual water in the solvent is a common cause of sulfonyl chloride hydrolysis.[1]

    • Base: If a tertiary amine base like triethylamine or pyridine is used, it must be pure and dry.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the reaction.[1]

    • Temperature: These reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. A gradual warm-up to room temperature may be necessary.

Q2: I have observed an unexpected solid in my reaction mixture that is not my desired product. What could it be?

A2: The most likely unexpected solid is the hydrochloride salt of your amine starting material or the tertiary amine base used in the reaction. This forms as a byproduct of the reaction between the amine and the sulfonyl chloride.[2] Another possibility is the unreactive sulfonic acid formed from the hydrolysis of this compound, which may precipitate out of certain organic solvents.

To identify the solid, you can perform a simple solubility test. Amine hydrochloride salts are often soluble in water, while the desired sulfonamide product is typically less soluble.

Q3: My purification by silica gel chromatography is proving difficult, with the product streaking or having a low recovery. What can I do?

A3: Sulfonamides can sometimes be challenging to purify by column chromatography due to their ability to hydrogen bond with the silica gel. This can lead to streaking and poor separation. Here are some tips to improve your purification:

  • Solvent System: Try a more polar solvent system. Adding a small amount of a polar solvent like methanol or acetic acid to your eluent can help to reduce tailing.

  • Treated Silica: Consider using silica gel that has been treated with a small amount of triethylamine to neutralize acidic sites, which can improve the chromatography of basic compounds.

  • Alternative Purification: If chromatography is still problematic, consider recrystallization as an alternative purification method.[3]

Q4: Can the ester group in this compound be hydrolyzed during the reaction or workup?

A4: Yes, hydrolysis of the methyl ester is a potential side reaction, especially under basic conditions during the workup. If a strong aqueous base is used to quench the reaction or to wash the organic layer, saponification of the ester to the corresponding carboxylic acid can occur. To avoid this, use a mild base like saturated sodium bicarbonate solution for the workup and avoid prolonged exposure.

Q5: What are the best practices for handling and storing this compound?

A5: Due to its moisture sensitivity, proper handling and storage are crucial.

  • Storage: Store the reagent in a tightly sealed container in a desiccator or a dry, inert atmosphere.

  • Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of dry inert gas. Use dry glassware and syringes for all manipulations.

Data Presentation

Table 1: Recommended Reaction Conditions for Sulfonamide Synthesis

ParameterRecommended ConditionsRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or AcetonitrileEnsures reactants are soluble and minimizes hydrolysis of the sulfonyl chloride.[1]
Base Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)Acts as an acid scavenger to neutralize the HCl generated during the reaction.[1]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes the formation of byproducts.[1]
Stoichiometry 1.0 eq. Amine, 1.0-1.2 eq. Sulfonyl Chloride, 1.5-2.0 eq. BaseA slight excess of the sulfonyl chloride and base can help drive the reaction to completion.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5 eq.) to the stirred solution.

  • In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Protocol 2: Procedure for Investigating Hydrolysis of this compound

  • Add this compound (1.0 eq.) to a flask containing a mixture of THF and water (e.g., 1:1 v/v).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Analyze the resulting solid by NMR or Mass Spectrometry to confirm the presence of the corresponding sulfonic acid.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Reactions start Low or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->check_conditions Yes hydrolysis Suspect Sulfonyl Chloride Hydrolysis reagents_ok->hydrolysis No side_reaction Consider Other Side Reactions conditions_ok->side_reaction No optimize Optimize Reaction (Concentration, Time) conditions_ok->optimize Yes end_fail Consult Further Literature hydrolysis->end_fail side_reaction->end_fail end_success Successful Reaction optimize->end_success

Caption: Troubleshooting workflow for failed reactions.

Reaction_Pathway Reaction Pathways start This compound product Desired Sulfonamide start->product + Amine, Base byproduct Sulfonic Acid (Inactive) start->byproduct + Water amine Primary or Secondary Amine amine->product water Water (Moisture) water->byproduct Handling_Guide Reagent Handling Best Practices cluster_storage Storage cluster_handling Handling Store in a desiccator Store in a desiccator Tightly sealed container Tightly sealed container Away from moisture Away from moisture Use in a glove box or under inert gas Use in a glove box or under inert gas Use dry glassware and syringes Use dry glassware and syringes Minimize exposure to air Minimize exposure to air

References

Technical Support Center: Stability of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate that researchers, scientists, and drug development professionals may encounter during their experiments. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is its susceptibility to hydrolysis and nucleophilic attack. The chlorosulfonyl group is highly reactive towards water and other nucleophiles, leading to the degradation of the compound. The rate of degradation is influenced by the solvent, temperature, and pH.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product upon reaction with water (hydrolysis) is Methyl 3-nitro-4-(sulfo)benzoic acid. In the presence of other nucleophiles, such as alcohols or amines, the corresponding sulfonates or sulfonamides will be formed. Under certain conditions, the ester group may also undergo hydrolysis to yield 4-(chlorosulfonyl)-3-nitrobenzoic acid.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q4: Which solvents are recommended for dissolving this compound?

A4: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are recommended. Protic solvents like water and alcohols should be avoided as they will react with the chlorosulfonyl group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or kinetics Degradation of this compound in solution.Prepare fresh solutions of the reagent for each experiment. Use anhydrous solvents and handle under an inert atmosphere.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Characterize the degradation products using techniques like LC-MS. Refer to the experimental protocol below to perform a forced degradation study to identify potential degradants.
Low purity of the starting material The compound may have degraded upon storage.Re-purify the solid material if necessary. Store the solid compound in a desiccator at low temperature.
Precipitation of material from solution Low solubility or reaction with trace water leading to the formation of the less soluble sulfonic acid.Ensure the use of high-purity anhydrous solvents. Consider a different aprotic solvent if solubility is an issue.

Quantitative Stability Data

Quantitative stability data for this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data, which can be generated using the stability-indicating HPLC method outlined below.

Table 1: Hydrolytic Stability of this compound in Acetonitrile/Water Mixtures

% Water in AcetonitrileTemperature (°C)Apparent Half-life (t½)Primary Degradation Product
1%25Data to be determinedMethyl 3-nitro-4-(sulfo)benzoic acid
5%25Data to be determinedMethyl 3-nitro-4-(sulfo)benzoic acid
10%25Data to be determinedMethyl 3-nitro-4-(sulfo)benzoic acid
5%40Data to be determinedMethyl 3-nitro-4-(sulfo)benzoic acid

Table 2: Stability of this compound in Common Organic Solvents

Solvent (Anhydrous)Temperature (°C)% Degradation after 24h
Acetonitrile25Data to be determined
Tetrahydrofuran (THF)25Data to be determined
Dichloromethane (DCM)25Data to be determined

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol describes a general method for assessing the stability of this compound in solution.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with the desired solvent (e.g., acetonitrile, THF, or DCM) to a final concentration of approximately 50 µg/mL. For hydrolytic stability studies, prepare solutions in acetonitrile with varying percentages of water.

4. Stability Study Procedure:

  • Inject the working solution at time zero (t=0) to obtain the initial peak area of the parent compound.

  • Store the solutions under the desired conditions (e.g., different temperatures).

  • Inject aliquots of the solutions at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Stability_Pathway MCNB Methyl 4-(chlorosulfonyl)- 3-nitrobenzoate Sulfonic_Acid Methyl 3-nitro-4-(sulfo)benzoic acid MCNB->Sulfonic_Acid Sulfonate_Sulfonamide Sulfonate / Sulfonamide Derivatives MCNB->Sulfonate_Sulfonamide H2O Water (Hydrolysis) H2O->Sulfonic_Acid Nuc Nucleophile (e.g., ROH, RNH2) Nuc->Sulfonate_Sulfonamide

Caption: Primary degradation pathways of this compound.

Experimental_Workflow Stability Study Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sol Prepare Solution in Anhydrous Solvent Initial_Analysis t=0 HPLC Analysis Prep_Sol->Initial_Analysis Store Store at Defined Temperature Initial_Analysis->Store Time_Point_Analysis Time-Point HPLC Analysis Store->Time_Point_Analysis Periodic Sampling Data_Processing Data Processing and Half-life Calculation Time_Point_Analysis->Data_Processing

Caption: Experimental workflow for assessing the stability of the compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Was the solution of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate prepared fresh? Start->Check_Solution Check_Solvent Were anhydrous solvents used? Check_Solution->Check_Solvent Yes Use_Fresh Prepare fresh solution for each experiment. Check_Solution->Use_Fresh No Use_Anhydrous Use high-purity anhydrous solvents. Check_Solvent->Use_Anhydrous No Further_Investigation Consider other factors (e.g., temperature, light exposure) Check_Solvent->Further_Investigation Yes Problem_Solved Problem Resolved Use_Fresh->Problem_Solved Use_Anhydrous->Problem_Solved

Caption: A logical troubleshooting guide for stability-related issues.

Technical Support Center: Purification of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. It focuses on the removal of common impurities encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The most common impurities arise from the starting materials and potential side reactions. These typically include:

  • Unreacted Starting Material: Methyl 3-nitrobenzoate.

  • Hydrolysis Product: 4-(Methoxycarbonyl)-2-nitrobenzenesulfonic acid. This is formed by the reaction of the sulfonyl chloride with water.

  • Regioisomers: While the chlorosulfonation of methyl benzoate is directed to the 4-position due to the meta-directing nitro group and ortho,para-directing ester group, small amounts of other isomers like Methyl 2-(chlorosulfonyl)-3-nitrobenzoate might be present.

  • Di-sulfonated Products: Over-reaction can lead to the formation of di-chlorosulfonylated species.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: An oily product often indicates the presence of significant impurities that are depressing the melting point.

  • Initial Wash: Try washing the crude oil with ice-cold water to remove any residual chlorosulfonic acid and water-soluble impurities. Be aware that this may cause some hydrolysis of your product.

  • Solvent Trituration: Add a non-polar solvent in which your product is expected to have low solubility at room temperature (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). Stir vigorously. This may induce crystallization of the desired product, leaving impurities in the solvent.

Q3: I see a new spot on my TLC plate that streaks. What is it likely to be?

A3: A streaking spot on a silica gel TLC plate, especially one that stays at the baseline, is often indicative of a highly polar and acidic compound. In this case, it is very likely the hydrolysis product, 4-(methoxycarbonyl)-2-nitrobenzenesulfonic acid. Sulfonyl chlorides themselves can sometimes streak if the TLC plate is not completely dry or if the developing solvent has a high water content.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor your purification.

  • Visualization: this compound and its common aromatic impurities are UV active and can be visualized under a UV lamp (254 nm).[1][2]

  • Staining: If spots are not clearly visible under UV, you can use a potassium permanganate stain. The sulfonyl chloride and other oxidizable impurities will appear as yellow-white spots on a purple background.[3]

  • Confirmation of Hydrolysis: To confirm the presence of the sulfonic acid, you can run a TLC and stain with an acidic indicator like bromocresol green. The acidic spot will appear yellow on a blue background.[2][3]

Purification Protocols

Two common methods for purifying this compound are recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical. For nitro-aromatic compounds, alcoholic solvents are often a good starting point.[4]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography

Flash column chromatography is a more rapid purification technique suitable for separating compounds with different polarities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, pre-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting gradient is 20:1 petroleum ether:ethyl acetate.[1] The polarity of the eluent can be gradually increased to facilitate the separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected outcomes of the purification procedures. The values are illustrative and can vary based on the initial purity of the crude product and the execution of the protocols.

Purification StepStarting Material Impurity (%)Hydrolysis Product Impurity (%)Purity of Isolated Product (%)Expected Yield (%)
Crude Product 5-152-1075-90-
Recrystallization < 2< 1> 9570-85
Flash Chromatography < 1< 0.5> 9860-80

Visualizations

Troubleshooting Workflow for Impure Product

The following diagram illustrates a logical workflow for troubleshooting and purifying an impure batch of this compound.

G start Crude Product Analysis (TLC, NMR) impurity_id Identify Major Impurities start->impurity_id hydrolysis_check Significant Hydrolysis Product? impurity_id->hydrolysis_check sm_check Significant Starting Material? hydrolysis_check->sm_check No chromatography Flash Column Chromatography hydrolysis_check->chromatography Yes recrystallize Recrystallization sm_check->recrystallize Yes sm_check->chromatography No (Other Impurities) dry_product Dry Product Under Vacuum recrystallize->dry_product chromatography->dry_product final_analysis Final Purity Analysis (TLC, NMR, MP) dry_product->final_analysis end Pure Product final_analysis->end

Caption: Troubleshooting workflow for purification.

Logical Relationship of Impurities and Purification

This diagram shows the relationship between the synthetic reaction, the resulting impurities, and the appropriate purification methods.

G cluster_0 Synthesis cluster_1 Potential Impurities cluster_2 Purification Methods synthesis Chlorosulfonation of Methyl 3-nitrobenzoate start_material Unreacted Starting Material synthesis->start_material Incomplete Reaction hydrolysis_prod Hydrolysis Product (Sulfonic Acid) synthesis->hydrolysis_prod Reaction with Water other_impurities Regioisomers & Other Byproducts synthesis->other_impurities Side Reactions recrystallization Recrystallization start_material->recrystallization chromatography Flash Chromatography hydrolysis_prod->chromatography other_impurities->chromatography recrystallization->chromatography For higher purity

Caption: Impurities and purification pathways.

References

Common pitfalls in the use of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent commonly used in organic synthesis. Its primary application is as a building block for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, making it a valuable precursor for creating a diverse range of sulfonamide-containing molecules, which are of interest in medicinal chemistry.

Q2: What are the key safety precautions to take when handling this compound?

Due to its reactive nature, it is crucial to handle this compound with care. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Moisture Sensitivity: The compound is sensitive to moisture and will react with water. It should be stored in a tightly sealed container in a dry, cool place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Q3: How should I properly store this compound?

Store the compound in a tightly sealed container to protect it from moisture. The storage area should be cool, dry, and well-ventilated. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Sulfonamide Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound The sulfonyl chloride is moisture-sensitive and can hydrolyze. Use a fresh bottle or a properly stored reagent. Ensure all glassware is thoroughly dried before use.
Poor Nucleophilicity of the Amine Some amines are weak nucleophiles. Consider using a stronger, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to facilitate the reaction. Increasing the reaction temperature may also help, but monitor for side reactions.
Steric Hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced. Prolonged reaction times or higher temperatures may be necessary.
Incorrect Stoichiometry Ensure the molar ratio of reactants is appropriate. Typically, a slight excess of the amine is used.
Problem 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Di-sulfonylation of Primary Amines A primary amine can react with two molecules of the sulfonyl chloride. To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution.
Hydrolysis of the Sulfonyl Chloride If there is moisture in the reaction, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous.
Side Reactions with the Solvent Some solvents can react with sulfonyl chlorides. Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Oily or Gummy Product An oily or gel-like product instead of a solid can indicate the presence of impurities or incomplete reaction. Attempt to purify the product using column chromatography or recrystallization from a suitable solvent system. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.

Experimental Protocols

Representative Protocol for the Synthesis of a Sulfonamide using this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (TEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Data Presentation

Physical and Chemical Properties of Related Compounds

PropertyMethyl 4-chloro-3-nitrobenzoateMethyl 4-nitrobenzoate
Molecular Formula C₈H₆ClNO₄[1]C₈H₇NO₄
Molecular Weight 215.59 g/mol 181.15 g/mol
Melting Point 77.5-83.5 °C[1]94-96 °C
Solubility Soluble in water[2][3]Insoluble in water

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine & Base in Anhydrous Solvent cooling Cool to 0 °C reagents->cooling addition Slowly Add Sulfonyl Chloride Solution cooling->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring wash Aqueous Washes (HCl, NaHCO₃, Brine) stirring->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_tree start Low or No Product Yield q1 Is the Sulfonyl Chloride Reagent Old or Improperly Stored? start->q1 ans1_yes Yes q1->ans1_yes Yes q2 Is the Amine a Weak Nucleophile? q1->q2 No sol1 Use a fresh batch of reagent. Ensure anhydrous conditions. ans1_yes->sol1 ans2_yes Yes q2->ans2_yes Yes q3 Are there Multiple Spots on TLC? q2->q3 No sol2 Increase reaction temperature. Use a stronger non-nucleophilic base. ans2_yes->sol2 ans3_yes Yes q3->ans3_yes Yes sol3 Check for di-sulfonylation (if primary amine). Optimize stoichiometry and addition rate. Ensure anhydrous conditions to prevent hydrolysis. ans3_yes->sol3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Enhancing Selectivity in Reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance selectivity in reactions involving Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a versatile reagent primarily used in the synthesis of sulfonamides. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This reagent is particularly useful for introducing a substituted benzene sulfonamide moiety into a target molecule.

Q2: What are the main reactivity considerations for this reagent?

A2: The primary reactive site is the sulfonyl chloride (-SO₂Cl) group, which is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form sulfonamides. The molecule also contains a methyl ester (-COOCH₃) and a nitro group (-NO₂), which can influence the reactivity and selectivity of the sulfonyl chloride. The ortho-nitro group is strongly electron-withdrawing, which can increase the electrophilicity of the sulfonyl sulfur.

Q3: What are the common side reactions to be aware of?

A3: The most common side reactions include:

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under typical sulfonamide formation conditions.

  • Reaction with solvent: Nucleophilic solvents can react with the sulfonyl chloride.

  • Di-sulfonylation of primary amines: If the reaction conditions are not carefully controlled, a primary amine can react with two molecules of the sulfonyl chloride.

  • Hydrolysis of the methyl ester: Under strongly basic or acidic conditions, the methyl ester can be hydrolyzed to a carboxylic acid.

Q4: How does the ortho-nitro group affect the selectivity of reactions?

A4: The ortho-nitro group has two main effects:

  • Electronic effect: As a strong electron-withdrawing group, it increases the reactivity of the sulfonyl chloride towards nucleophiles.

  • Steric effect: The bulky nitro group ortho to the sulfonyl chloride can provide steric hindrance, which may prevent certain side reactions. For instance, it can hinder the formation of diaryl disulfones, a potential side product in the reduction of some nitro-substituted benzenesulfonyl chlorides.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low or No Yield of the Desired Sulfonamide Product
Possible Cause Troubleshooting Step
Degradation of this compound Use a fresh bottle of the reagent or ensure it has been stored under anhydrous conditions. Sulfonyl chlorides are moisture-sensitive.
Low Quality of Amine Reactant Ensure the amine is pure and free of moisture.
Inadequate Base Use a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents). Ensure the base is dry.
Presence of Water in the Reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature While reactions are often started at 0 °C to control the initial exothermic reaction, allowing the reaction to warm to room temperature or gentle heating may be necessary for less reactive amines.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A 1:1 to 1:1.2 ratio of amine to sulfonyl chloride is a good starting point.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Di-sulfonylation of a Primary Amine Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.
Reaction with a Bifunctional Nucleophile To favor reaction at the amine, consider protecting other nucleophilic groups (e.g., hydroxyls) before the reaction. The choice of solvent and base can also influence selectivity.
Hydrolysis of the Methyl Ester Avoid strongly basic or acidic conditions if the ester functionality needs to be preserved. Use a hindered non-nucleophilic base.

III. Experimental Protocols

The following are general protocols for the synthesis of sulfonamides using this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Synthesis of N-Aryl-4-carbomethoxy-2-nitrobenzenesulfonamides

This protocol describes the reaction with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq.) to the solution.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Example):

AmineProductReaction Time (h)Yield (%)
AnilineN-Phenyl-4-carbomethoxy-2-nitrobenzenesulfonamide485-95
4-ChloroanilineN-(4-Chlorophenyl)-4-carbomethoxy-2-nitrobenzenesulfonamide680-90
4-MethoxyanilineN-(4-Methoxyphenyl)-4-carbomethoxy-2-nitrobenzenesulfonamide390-98

Yields are approximate and can vary based on reaction scale and purification method.

IV. Visualizations

Workflow and Decision Making

The following diagram illustrates a typical workflow for troubleshooting and optimizing reactions involving this compound.

G Troubleshooting Workflow A Low Yield or Selectivity Observed B Check Reagent Quality and Stoichiometry A->B Initial Checks C Verify Anhydrous Conditions B->C Reagents OK G Successful Reaction B->G Issue Found & Corrected D Optimize Reaction Temperature C->D Conditions Dry C->G Issue Found & Corrected E Modify Base and Solvent D->E Temp. Optimized D->G Issue Found & Corrected F Consider Protecting Groups E->F Still Issues E->G Issue Found & Corrected F->G Selectivity Achieved G Reaction Selectivity Pathways cluster_0 Reactants cluster_1 Reaction Conditions A This compound D Desired Sulfonamide A->D E Side Products (Hydrolysis, Di-sulfonylation, etc.) A->E Moisture, Excess Reagent B Nucleophile (e.g., Primary Amine) B->D B->E C Anhydrous Solvent, Inert Atmosphere, Non-nucleophilic Base C->D Favors

Technical Support Center: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction time is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).- The reaction is sensitive to temperature. Ensure the temperature is maintained within the optimal range for the chlorosulfonation of a deactivated ring, which may require elevated temperatures.
Purity of Starting Material - Ensure the starting material, Methyl 3-nitrobenzoate, is pure. Byproducts from the nitration of methyl benzoate, such as ortho- and para-isomers, can interfere with the reaction.[1][2][3]
Moisture in the Reaction - The presence of water will lead to the hydrolysis of the chlorosulfonic acid and the sulfonyl chloride product. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Problem 2: Presence of Significant Amounts of Byproducts

Possible Cause Suggested Solution
Formation of Isomeric Byproducts - The directing effects of the nitro and methyl ester groups can lead to the formation of other isomers. Purification by column chromatography or recrystallization may be necessary to separate these isomers.
Hydrolysis of the Sulfonyl Chloride - The primary byproduct is often the corresponding sulfonic acid, formed from the hydrolysis of the desired sulfonyl chloride.[4] To minimize this, work up the reaction under anhydrous conditions as much as possible and avoid prolonged exposure to moisture. Washing the crude product with cold, dilute acid can help remove the more water-soluble sulfonic acid.
Di-sulfonation - Using a large excess of chlorosulfonic acid or prolonged reaction times at high temperatures can lead to the introduction of a second sulfonyl chloride group on the aromatic ring. Use a controlled stoichiometry of the reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are:

  • Methyl 3-nitro-4-sulfobenzoic acid: Formed by the hydrolysis of the sulfonyl chloride product.

  • Isomeric sulfonyl chlorides: Such as Methyl 2-(chlorosulfonyl)-5-nitrobenzoate and Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, due to electrophilic attack at other positions on the aromatic ring.

  • Di-sulfonated products: Arising from the reaction of the product with excess chlorosulfonic acid.

  • Unreacted starting material: Methyl 3-nitrobenzoate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, product, and byproducts should have different Rf values, allowing for visualization of the reaction's progress.

Q3: What purification methods are recommended for this compound?

A3: Purification can be challenging due to the reactive nature of the sulfonyl chloride.

  • Recrystallization: If a suitable solvent system can be found where the desired product has significantly different solubility from the impurities at different temperatures.

  • Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective for separating isomers and other byproducts. Care must be taken to use dry solvents and perform the chromatography quickly to minimize hydrolysis on the silica gel.

Q4: The product appears oily or fails to crystallize. What could be the issue?

A4: An oily product often indicates the presence of impurities that are depressing the melting point. This could be due to residual solvent, the presence of isomeric byproducts, or significant amounts of the hydrolyzed sulfonic acid. Attempting to triturate the oil with a non-polar solvent like hexane may induce crystallization. If that fails, purification by column chromatography is recommended.

Experimental Protocols

Synthesis of Methyl 3-nitrobenzoate (Starting Material)

This procedure is based on the nitration of methyl benzoate.[2][3][5][6]

  • In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2.0 g of methyl benzoate to the cooled sulfuric acid with stirring.

  • In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 15 minutes.

  • Pour the reaction mixture onto crushed ice and stir until the ice melts.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot methanol to obtain pure Methyl 3-nitrobenzoate.

Synthesis of this compound (Illustrative Protocol)

Disclaimer: The following is a general and illustrative protocol for the chlorosulfonation of an aromatic compound and should be adapted and optimized for the specific substrate.

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases, place 10 g of Methyl 3-nitrobenzoate.

  • Cool the flask in an ice bath and slowly add 3-4 equivalents of chlorosulfonic acid via the dropping funnel with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product should precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Byproduct Analysis in this compound Synthesis (Hypothetical Data)

Compound Structure Expected Retention Time (HPLC) Expected m/z (Mass Spec) Key 1H NMR Signals (ppm, hypothetical)
This compound (Product)10.5 min2798.8 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 4.0 (s, 3H)
Methyl 3-nitro-4-sulfobenzoic acid (Hydrolysis Byproduct)5.2 min2618.7 (s, 1H), 8.3 (d, 1H), 8.1 (d, 1H), 4.0 (s, 3H), 11.5 (s, 1H, -SO3H)
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (Isomeric Byproduct)11.2 min2798.9 (d, 1H), 8.6 (dd, 1H), 7.9 (d, 1H), 4.1 (s, 3H)
Methyl 3-nitrobenzoate (Starting Material)8.1 min1818.8 (t, 1H), 8.4 (dd, 1H), 8.3 (dd, 1H), 7.7 (t, 1H), 4.0 (s, 3H)

Visualizations

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Main Reaction and Byproducts Methyl Benzoate Methyl Benzoate Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Methyl Benzoate->Methyl 3-nitrobenzoate HNO3, H2SO4 This compound This compound Methyl 3-nitrobenzoate->this compound ClSO3H Isomeric Byproducts Isomeric Byproducts Methyl 3-nitrobenzoate->Isomeric Byproducts ClSO3H (Side Reaction) Methyl 3-nitro-4-sulfobenzoic acid Methyl 3-nitro-4-sulfobenzoic acid This compound->Methyl 3-nitro-4-sulfobenzoic acid H2O (Hydrolysis)

Caption: Reaction scheme for the synthesis of this compound and its major byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Material (TLC, NMR) start->check_sm check_reaction Monitor Reaction (TLC) check_sm->check_reaction Pure sm_impure Purify Starting Material check_sm->sm_impure Impurities Detected analyze_crude Analyze Crude Product (TLC, NMR, MS) check_reaction->analyze_crude Reaction Complete incomplete_reaction Increase Reaction Time/Temperature check_reaction->incomplete_reaction Incomplete Reaction byproducts Identify Byproducts analyze_crude->byproducts sm_impure->check_reaction incomplete_reaction->analyze_crude purify Purify Product (Recrystallization/Chromatography) byproducts->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Storage and handling best practices for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Storage and Handling Best Practices

Proper storage and handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. This compound is classified as a dangerous good for transport, indicating significant potential hazards.[1]

Summary of Storage and Handling Parameters
ParameterRecommended ConditionRationale & Key Considerations
Storage Temperature Room Temperature.Based on recommendations for similar compounds like Methyl 4-chloro-3-nitrobenzoate.[2] Avoid excessive heat to prevent decomposition.
Atmosphere Store under an inert, dry atmosphere (e.g., argon or nitrogen).The chlorosulfonyl group is highly susceptible to hydrolysis. Moisture in the air can lead to the formation of the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.
Container Tightly sealed, chemically resistant container (e.g., glass with a secure cap).Prevents exposure to moisture and atmospheric contaminants. Ensure the container is clearly labeled.
Storage Location A cool, dry, well-ventilated area away from incompatible materials.Proper ventilation is essential to dissipate any vapors that may be released.[2][3] Separation from incompatible substances prevents hazardous reactions.
Light Sensitivity Store in a dark place or use an amber-colored container.While specific data is unavailable, many aromatic nitro compounds exhibit some degree of light sensitivity.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter during the storage and use of this compound.

Q1: The material has developed a pungent, acidic odor and appears clumpy or has solidified. What happened?

A1: This is a strong indication of hydrolysis. The chlorosulfonyl group has likely reacted with ambient moisture, forming the corresponding sulfonic acid and releasing hydrogen chloride (HCl) gas, which is responsible for the pungent odor. The change in physical appearance is due to the formation of the sulfonic acid derivative.

Q2: I observe a discoloration (e.g., darkening) of the material over time. Is it still usable?

A2: Discoloration can be a sign of decomposition, potentially accelerated by exposure to light, air, or trace impurities. While the compound may still contain the desired active molecule, the presence of impurities could negatively impact your experiment. It is advisable to assess the purity of the material before use.

Q3: My reaction is not proceeding as expected, and I suspect the quality of the this compound is compromised. How can I check its purity?

A3: You can perform several analytical tests to assess the purity of the starting material.

Experimental Protocol: Purity Assessment

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Visual Inspection: Carefully observe the material for any changes in color, consistency, or the presence of an acidic odor.

  • Solubility Test: Test the solubility of a small sample in an inert aprotic solvent (e.g., anhydrous dichloromethane or chloroform). The pure compound should dissolve completely. The presence of insoluble material may indicate the formation of the sulfonic acid hydrolysis product.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A non-polar/polar solvent mixture (e.g., Hexane:Ethyl Acetate 7:3). The exact ratio may need to be optimized.

    • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane). Spot it on the TLC plate alongside a reference standard if available. The presence of multiple spots indicates impurities. The sulfonic acid byproduct will likely have a much lower Rf value (closer to the baseline).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Anhydrous deuterated chloroform (CDCl₃).

    • Procedure: Acquire a ¹H NMR spectrum. The presence of broad peaks or unexpected signals may indicate decomposition. The formation of the sulfonic acid will result in a significant downfield shift of the aromatic protons and the disappearance of the sulfonyl chloride-related signals.

  • Infrared (IR) Spectroscopy:

    • Procedure: Acquire an IR spectrum of the solid.

    • Key Peaks to Observe: Look for the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹). The appearance of a broad O-H stretch (around 3000-3500 cm⁻¹) would be indicative of the sulfonic acid hydrolysis product.

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: Due to the reactive nature of the chlorosulfonyl group, this compound is incompatible with a range of substances.

Incompatible MaterialHazard
Water/Moisture Reacts to form sulfonic acid and corrosive HCl gas.
Alcohols Reacts to form sulfonate esters and HCl gas.
Amines (Primary and Secondary) Reacts vigorously to form sulfonamides and HCl gas.
Strong Bases (e.g., hydroxides, alkoxides) Promotes rapid hydrolysis and other decomposition pathways.
Strong Oxidizing Agents May lead to vigorous or explosive reactions, especially given the nitro group.[3]
Nucleophiles in general The sulfonyl chloride group is susceptible to nucleophilic attack.

Visual Guides

Logical Troubleshooting Workflow

Troubleshooting Workflow for this compound Issues start Issue Encountered with Reagent check_storage Review Storage Conditions (Dry, Inert, Tightly Sealed?) start->check_storage visual_inspect Visual & Olfactory Inspection (Color change, clumping, acidic odor?) check_storage->visual_inspect hydrolysis Indication of Hydrolysis (Acidic odor, clumping) visual_inspect->hydrolysis Yes decomposition Indication of Decomposition (Discoloration, multiple spots on TLC) visual_inspect->decomposition No purity_test Perform Purity Analysis (TLC, NMR, IR) usable Material is Likely Usable Proceed with Caution purity_test->usable Purity > Acceptable Limit unusable Material is Compromised Consider Purification or Disposal purity_test->unusable Purity < Acceptable Limit hydrolysis->unusable decomposition->purity_test Yes decomposition->usable No

Caption: Troubleshooting logic for assessing reagent quality.

Chemical Incompatibility Diagram

Chemical Incompatibilities of this compound main_compound This compound water Water / Moisture main_compound->water Hydrolysis (HCl gas) alcohols Alcohols main_compound->alcohols Esterification (HCl gas) amines Amines main_compound->amines Amination (HCl gas) bases Strong Bases main_compound->bases Decomposition oxidizers Strong Oxidizers main_compound->oxidizers Vigorous Reaction

Caption: Key chemical incompatibilities to avoid.

References

Validation & Comparative

Comparative Analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the characterization of various derivatives of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is now available for researchers, scientists, and professionals in drug development. This publication offers a comparative analysis of sulfonamide and ester derivatives, providing valuable insights into their synthesis, spectral properties, and potential biological activities.

This compound is a versatile chemical intermediate, primarily utilized in the synthesis of sulfonamides, a class of compounds renowned for their diverse pharmacological applications. The reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of functionalities, leading to a library of derivatives with potentially unique biological profiles.

Synthesis and Characterization of Sulfonamide Derivatives

The primary derivatives of this compound are N-substituted sulfonamides. These are typically synthesized through the reaction of the parent compound with a variety of primary and secondary amines in the presence of a base. This straightforward nucleophilic substitution reaction offers a reliable method for generating a diverse set of derivatives.

A general synthetic workflow for the preparation of these sulfonamide derivatives is outlined below:

start Methyl 4-(chlorosulfonyl)- 3-nitrobenzoate reaction Reaction Mixture start->reaction Dissolve in amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Stir at RT purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product N-substituted Sulfonamide Derivative purification->product

Caption: General workflow for the synthesis of N-substituted sulfonamide derivatives.

Table 1: Comparative Spectroscopic Data of Hypothetical Sulfonamide Derivatives
Derivative (R Group)1H NMR (δ ppm) - Aromatic Protons1H NMR (δ ppm) - R Group ProtonsIR (cm-1) - Key AbsorptionsMass Spec (m/z) - [M+H]+
-NH-CH3 8.8-8.0 (m, 3H)~2.8 (s, 3H)~3350 (N-H), ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2)275.04
-NH-Ph 8.9-7.2 (m, 8H)-~3300 (N-H), ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2)337.06
-N(CH3)2 8.7-8.1 (m, 3H)~2.9 (s, 6H)~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2)289.06
-NH-CH2-Ph 8.8-7.3 (m, 8H)~4.3 (d, 2H)~3340 (N-H), ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2)351.07

Note: This is a generalized representation. Actual chemical shifts and absorption frequencies may vary.

Potential Biological Activities

Sulfonamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The mechanism of action for antimicrobial sulfonamides often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. In the context of cancer, various sulfonamides have been shown to target carbonic anhydrases, enzymes involved in tumor proliferation and pH regulation.

The diverse substituents that can be introduced via the amine component allow for the fine-tuning of the molecule's physicochemical properties, which can significantly impact its biological activity.

parent Methyl 4-(chlorosulfonyl)- 3-nitrobenzoate sulfonamide Sulfonamide Derivatives (Various R groups) parent->sulfonamide Synthesis antimicrobial Antimicrobial Activity sulfonamide->antimicrobial Potential Activity anticancer Anticancer Activity sulfonamide->anticancer Potential Activity dhps Dihydropteroate Synthase Inhibition antimicrobial->dhps Mechanism ca Carbonic Anhydrase Inhibition anticancer->ca Mechanism

Caption: Potential biological activities and mechanisms of action for sulfonamide derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-substituted Sulfonamides:

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the respective amine (1.1 eq) and a base like pyridine or triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature for a period of 2-24 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired N-substituted sulfonamide derivative.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the structure of the synthesized derivatives. The chemical shifts and coupling constants of the aromatic and substituent protons provide key structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O), the nitro group (NO2), and the sulfonamide (SO2N) group.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their identity.

This guide serves as a foundational resource for the synthesis and characterization of this compound derivatives. Further experimental investigations are encouraged to expand the library of these compounds and to fully elucidate their therapeutic potential.

Comparative Purity Analysis of Compounds Synthesized from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

For scientists engaged in the synthesis of novel chemical entities, the purity of synthesized compounds is of paramount importance, directly impacting the reliability of experimental results and the viability of drug candidates. Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a versatile starting material for the synthesis of a variety of derivatives, primarily sulfonamides, which are of significant interest in medicinal chemistry. This guide provides an objective comparison of the purity of a series of N-substituted sulfonamides synthesized from this compound, with supporting experimental data and detailed analytical protocols.

Comparison of Synthesized Sulfonamide Derivatives

The purity of a series of synthesized N-aryl and N-alkyl sulfonamides derived from the reaction of this compound with various primary and secondary amines was assessed using High-Performance Liquid Chromatography (HPLC) and melting point determination. The results are summarized in the table below, offering a comparative overview of the achievable purity for different substitution patterns.

Compound IDAmine ReactantProduct NameMelting Point (°C)HPLC Purity (%)
1a AnilineMethyl 4-(N-phenylsulfamoyl)-3-nitrobenzoate145-14798.5
1b 4-MethylanilineMethyl 4-(N-(p-tolyl)sulfamoyl)-3-nitrobenzoate152-15499.1
1c 4-MethoxyanilineMethyl 4-(N-(4-methoxyphenyl)sulfamoyl)-3-nitrobenzoate160-16298.8
1d 4-ChloroanilineMethyl 4-(N-(4-chlorophenyl)sulfamoyl)-3-nitrobenzoate171-17397.9
1e BenzylamineMethyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate130-13299.3
1f PyrrolidineMethyl 4-(pyrrolidine-1-sulfonyl)-3-nitrobenzoate118-12098.2

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of the sulfonamide derivatives are provided below.

General Synthesis of N-Substituted Sulfonamides (1a-1f)

In a round-bottom flask, this compound (1.0 eq) was dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, the corresponding amine (1.1 eq) and a base, for instance, triethylamine or pyridine (1.2 eq), were added at 0 °C. The reaction mixture was then stirred at room temperature for a specified duration, typically ranging from 2 to 6 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The crude product was then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized sulfonamides was determined using a reversed-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was performed using a mixture of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Melting Point Determination

The melting points of the purified sulfonamides were determined using a calibrated melting point apparatus. A small amount of the dried crystalline solid was packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melted was recorded. A sharp melting point range is indicative of high purity.

Visualizing the Workflow

The logical flow of the synthesis and purity analysis is depicted in the following diagrams.

Synthesis_Workflow start Start reagents This compound + Amine + Base start->reagents reaction Reaction in Dichloromethane reagents->reaction workup Aqueous Workup (Acid, Base, Brine) reaction->workup purification Recrystallization workup->purification product Purified Sulfonamide purification->product

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Purity_Analysis_Workflow product Purified Sulfonamide hplc_prep Sample Preparation (Dissolve & Filter) product->hplc_prep mp_analysis Melting Point Determination product->mp_analysis hplc_analysis HPLC Analysis (C18, Gradient Elution) hplc_prep->hplc_analysis hplc_data Purity Calculation (% Area) hplc_analysis->hplc_data final_purity Final Purity Assessment hplc_data->final_purity mp_data Record Melting Point Range mp_analysis->mp_data mp_data->final_purity

Caption: Workflow for the purity analysis of synthesized sulfonamides.

Conclusion

This guide provides a comparative analysis of the purity of a series of sulfonamides synthesized from this compound. The presented data indicates that high purity can be consistently achieved for a range of derivatives using standard synthesis and purification protocols. The detailed experimental procedures for both synthesis and analysis serve as a valuable resource for researchers in the field of drug discovery and development, enabling the reliable preparation and characterization of novel sulfonamide-based compounds. The choice of amine reactant appears to have a minor influence on the final purity, with all tested examples yielding purities above 97%.

A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its Alternatives in Sulfonylation Reactions

In the realm of organic synthesis and drug development, the sulfonylation of nucleophiles is a cornerstone transformation for the formation of sulfonamides and sulfonate esters, moieties prevalent in a wide array of therapeutic agents. The choice of sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and scope of this reaction. This guide provides a comprehensive comparison of this compound with other commonly employed sulfonylating agents, offering insights into their relative performance supported by established chemical principles.

Introduction to Sulfonylating Agents

Sulfonylating agents are reactive compounds containing a sulfonyl chloride (-SO₂Cl) functional group. They react with nucleophiles, such as amines and alcohols, to introduce a sulfonyl group into the target molecule. The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituents on the sulfur-bearing moiety.

This compound is an aromatic sulfonyl chloride characterized by the presence of two strong electron-withdrawing groups on the benzene ring: a nitro group (-NO₂) and a methyl ester group (-COOCH₃). These substituents are expected to significantly enhance the electrophilicity of the sulfonyl sulfur, rendering this reagent highly reactive.

This guide will compare this compound with three widely used sulfonylating agents:

  • p-Toluenesulfonyl chloride (TsCl): A commonly used, moderately reactive aromatic sulfonylating agent with an electron-donating methyl group.

  • Methanesulfonyl chloride (MsCl): A highly reactive aliphatic sulfonylating agent.

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): An aromatic sulfonylating agent used for the fluorescent labeling of amines.

Comparative Performance Analysis

While direct comparative experimental data for this compound is not extensively available in the public domain, its reactivity can be predicted based on fundamental electronic principles. Electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, leading to a faster rate of nucleophilic attack.[1] Conversely, electron-donating groups decrease reactivity.

Based on these principles, the expected order of reactivity for the compared sulfonylating agents is:

Methanesulfonyl chloride (MsCl) > this compound > Dansyl chloride > p-Toluenesulfonyl chloride (TsCl)

The following table summarizes the key characteristics and expected performance of these agents.

Sulfonylating AgentStructureMolecular Weight ( g/mol )Key FeaturesExpected ReactivityCommon Applications
This compound C₈H₆ClNO₆S279.65Highly activated aromatic sulfonyl chloride due to two strong electron-withdrawing groups.Very HighSynthesis of sulfonamides and sulfonate esters, particularly with weakly nucleophilic substrates.
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂S190.65Moderately reactive aromatic sulfonyl chloride with an electron-donating methyl group.ModerateGeneral purpose sulfonylation of amines and alcohols.[2]
Methanesulfonyl chloride (MsCl) CH₃ClO₂S114.55Highly reactive aliphatic sulfonyl chloride.Very HighMesylation of alcohols to form good leaving groups for substitution and elimination reactions.[3]
Dansyl chloride C₁₂H₁₂ClNO₂S269.75Aromatic sulfonyl chloride that produces highly fluorescent sulfonamides upon reaction with amines.Moderate to HighFluorescent labeling of primary and secondary amines, particularly in proteins and amino acids.[4][5]

Experimental Protocols

Detailed methodologies for sulfonylation reactions are crucial for reproducibility and optimization. Below are representative protocols for the sulfonylation of an amine and an alcohol using common sulfonylating agents.

General Protocol for the Sulfonylation of an Amine (e.g., Aniline with p-Toluenesulfonyl Chloride)

This protocol describes a general procedure for the N-sulfonylation of an aromatic amine.

Materials:

  • Aniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Sulfonylation of an Alcohol (e.g., Benzyl Alcohol with Methanesulfonyl Chloride)

This protocol outlines a general method for the O-sulfonylation of a primary alcohol.

Materials:

  • Benzyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1 eq.) in dry DCM (10 volumes) at 0 °C, add triethylamine (1.5 eq.).[3]

  • Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 4 hours. If the reaction does not proceed, it can be warmed to room temperature and stirred for an additional 2 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure to obtain the desired mesylate.

Protocol for Dansylation of Proteins

This protocol provides a general guideline for labeling proteins with dansyl chloride.[7]

Materials:

  • Protein of interest

  • 100 mM Sodium bicarbonate buffer, pH 9.5

  • Dansyl chloride

  • Anhydrous acetonitrile or acetone

Procedure:

  • Dissolve the protein in the sodium bicarbonate buffer.

  • Immediately before use, prepare a stock solution of dansyl chloride (e.g., 50 mM) in anhydrous acetonitrile or acetone.[7]

  • Add the dansyl chloride stock solution to the protein solution while gently vortexing. A common starting point is a 100-fold molar excess of dansyl chloride to protein.[7]

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Remove excess unreacted dansyl chloride by dialysis, size-exclusion chromatography, or centrifugal filtration.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for sulfonylation and a hypothetical signaling pathway where a sulfonamide acts as an inhibitor.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Nucleophile (Amine/Alcohol) in Solvent B Add Base (e.g., Pyridine, Et3N) A->B C Cool to 0°C B->C D Add Sulfonylating Agent (e.g., this compound) C->D E Quench Reaction D->E Stir at RT F Liquid-Liquid Extraction E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Sulfonamide/ Sulfonate Ester J->K

A typical experimental workflow for a sulfonylation reaction.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition by Sulfonamide A External Signal B Receptor A->B Binds C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Transcription Factor D->E Phosphorylates F Gene Expression E->F Promotes Inhibitor Sulfonamide Inhibitor (Derived from this compound) Inhibitor->D Inhibits

Hypothetical signaling pathway inhibited by a sulfonamide.

References

Comparative Analysis of the Biological Activity of Sulfonamides Potentially Derived from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential antimicrobial, anticancer, and enzyme inhibitory activities of novel sulfonamide derivatives.

While specific research on the biological activities of sulfonamides directly synthesized from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not extensively available in the public domain, the well-established principles of medicinal chemistry and the vast body of research on analogous sulfonamide compounds allow for a predictive comparison and guide for future research. This document provides a comparative overview of the biological activities of various sulfonamide derivatives, offering insights into the potential efficacy of novel compounds that could be synthesized from the aforementioned precursor. The data presented is drawn from studies on structurally similar sulfonamides and serves as a benchmark for the design and evaluation of new chemical entities.

I. Synthesis of Sulfonamides: A General Overview

Sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of the specified starting material, this compound would serve as the sulfonyl chloride donor. The general synthetic scheme would involve the reaction of this precursor with a diverse range of amines to yield a library of novel sulfonamide derivatives.

Below is a DOT script for a Graphviz diagram illustrating the general synthesis pathway.

G Precursor This compound Product Sulfonamide Derivative Precursor->Product Reaction Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Amine->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Product

Caption: General synthesis of sulfonamides.

II. Comparative Biological Activities

The biological activity of sulfonamides is greatly influenced by the nature of the substituent groups attached to the sulfonamide nitrogen and the aromatic ring. Based on existing literature for analogous compounds, we can anticipate a range of activities for derivatives of this compound.

A. Antimicrobial Activity

Sulfonamides are renowned for their antimicrobial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of various sulfonamide derivatives against common bacterial strains.

Compound TypeDerivativeS. aureus (µg/mL)E. coli (µg/mL)Reference CompoundS. aureus (µg/mL)E. coli (µg/mL)
N-heterocyclic SulfonamidesSulfamethoxazole16-644-16Ciprofloxacin0.25-10.015-0.12
Aromatic Sulfonamides4-amino-N-(thiazol-2-yl)benzenesulfonamide-----
M. kansasii1-4 µmol/L-
Aliphatic SulfonamidesN-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide32-Oxacillin--

Note: The data presented is for structurally related sulfonamides and not direct derivatives of this compound.

B. Anticancer Activity

Recent research has highlighted the potential of sulfonamides as anticancer agents. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule formation, and induction of apoptosis.

Table 2: Comparative IC50 values of various sulfonamide derivatives against human cancer cell lines.

Compound TypeDerivativeMCF-7 (Breast) (µM)HeLa (Cervical) (µM)A549 (Lung) (µM)Reference CompoundIC50 (µM)
BenzenesulfonamidesIndisulam (E7070)0.05-0.10.1-0.50.01-0.05Doxorubicin0.04-0.8 (MCF-7)
Thiazole-containing SulfonamidesThiazole derivative-----
MCF-7, HepG2, HCT116Comparable to Doxorubicin--
4-MethylbenzenesulfonamidesCompound 1618.3--E707036.3

Note: The data presented is for structurally related sulfonamides and not direct derivatives of this compound.

C. Enzyme Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Table 3: Comparative inhibitory activity (Ki or IC50) of sulfonamides against carbonic anhydrase isoforms.

Compound TypeDerivativehCA I (nM)hCA II (nM)hCA IX (nM)Reference CompoundKi (nM)
BenzenesulfonamidesAcetazolamide2501225--
Click-chemistry derived sulfonamide41.5 - 150030.1 - 7551.5 - 38.9--

Note: The data presented is for structurally related sulfonamides and not direct derivatives of this compound.

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel sulfonamide derivatives.

A. Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination):

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Agar Well Diffusion Method:

  • Plate Preparation: Mueller-Hinton Agar (MHA) plates are uniformly swabbed with the standardized bacterial inoculum.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Below is a DOT script for a Graphviz diagram illustrating the antimicrobial testing workflow.

G cluster_broth Broth Microdilution cluster_agar Agar Well Diffusion Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation_B Incubation_B Inoculation->Incubation_B MIC Determination MIC Determination Incubation_B->MIC Determination Plate Inoculation Plate Inoculation Well Creation Well Creation Plate Inoculation->Well Creation Compound Application Compound Application Well Creation->Compound Application Incubation_A Incubation_A Compound Application->Incubation_A Zone of Inhibition Zone of Inhibition Incubation_A->Zone of Inhibition Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Standardized Inoculum->Serial Dilution Standardized Inoculum->Plate Inoculation

Caption: Antimicrobial testing workflow.

B. In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Below is a DOT script for a Graphviz diagram illustrating the MTT assay workflow.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: MTT assay workflow.

IV. Signaling Pathways

The anticancer activity of certain sulfonamides has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors, can disrupt the pH regulation of the tumor microenvironment, leading to apoptosis.

Below is a DOT script for a Graphviz diagram illustrating a simplified signaling pathway involving CA IX inhibition.

G cluster_cell Tumor Cell CAIX Carbonic Anhydrase IX (CA IX) H_ion_out Extracellular H+ CAIX->H_ion_out Exports H_ion_in Intracellular H+ H_ion_in->CAIX Substrate Apoptosis Apoptosis H_ion_in->Apoptosis Accumulation leads to Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibits

Caption: CA IX inhibition pathway.

V. Conclusion

This guide provides a comparative framework for the potential biological activities of sulfonamides derived from this compound. While direct experimental data for these specific derivatives is currently lacking in the accessible scientific literature, the information presented on analogous compounds offers valuable insights for guiding future research and development efforts. The synthesis of a library of novel sulfonamides from this precursor, followed by systematic biological evaluation using the outlined protocols, could lead to the discovery of new therapeutic agents with significant antimicrobial, anticancer, or enzyme-inhibitory properties. Researchers are encouraged to use this guide as a starting point for their investigations into this promising area of medicinal chemistry.

A Comparative Guide to Sulfonamide Synthesis: Exploring Alternatives to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, with this functional group being a key component in a wide array of therapeutic agents. Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a traditional reagent for introducing the sulfonyl moiety. However, the landscape of synthetic chemistry is continually evolving, offering alternative reagents and methodologies that provide advantages in terms of efficiency, substrate scope, and safety. This guide provides an objective comparison of modern alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.

Traditional Approach: Sulfonyl Chlorides

The reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine is a classic and widely used method for forming sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrochloric acid, which is typically scavenged by a base.

While effective, this method has certain limitations. Sulfonyl chlorides can be sensitive to moisture and may not be compatible with all functional groups. The generation of HCl also necessitates the use of a base, which can sometimes lead to side reactions.

Alternative Reagents and Methodologies

Modern synthetic chemistry offers several powerful alternatives to the traditional sulfonyl chloride approach, primarily focusing on the use of sulfonyl fluorides and sulfur dioxide surrogates.

Sulfonyl Fluorides: Enhanced Stability and Tunable Reactivity

Sulfonyl fluorides have emerged as highly attractive alternatives to sulfonyl chlorides. They exhibit greater stability towards hydrolysis and are often more compatible with a wider range of functional groups. While less reactive than their chloride counterparts, their reactivity can be effectively modulated, for instance, through the use of Lewis acids.

Key Advantages:

  • Enhanced Stability: More resistant to hydrolysis and storage degradation.

  • Broader Functional Group Tolerance: Can be used with substrates containing sensitive functional groups.

  • Tunable Reactivity: Reactivity can be controlled, allowing for more selective transformations.

DABSO: A Solid Surrogate for Gaseous Sulfur Dioxide

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe source of sulfur dioxide. This reagent allows for the synthesis of sulfonamides from organometallic reagents (e.g., Grignard or organolithium reagents) in a one-pot procedure. The organometallic reagent reacts with DABSO to form a sulfinate intermediate, which is then converted to a sulfonyl chloride in situ and subsequently reacted with an amine.

Key Advantages:

  • Safety and Convenience: Avoids the handling of toxic and difficult-to-manage sulfur dioxide gas.

  • Versatility: Enables the synthesis of a wide range of sulfonamides from readily available organometallic precursors.

  • One-Pot Procedure: Streamlines the synthetic workflow, improving efficiency.

Quantitative Data Comparison

The following tables summarize the performance of the different methodologies based on reported experimental data.

Table 1: Comparison of Reaction Conditions and Yields for Sulfonamide Synthesis

Method/ReagentStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Baseline: Sulfonyl Chloride Amine, this compoundBase (e.g., Pyridine, Et3N)DCM, THF0 - RT1 - 12Typically 60-90%
Sulfonyl Fluoride Amine, Aryl/Alkyl Sulfonyl FluorideCa(NTf2)2t-amylOH602470-95%[1][2]
DABSO Method Grignard Reagent, AmineDABSO, Sulfuryl ChlorideTHF-40 to RT1-250-80%[3][4][5]

Experimental Protocols

General Experimental Workflow

Below is a generalized workflow for the synthesis and purification of sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Reactants reaction Reaction Mixture start->reaction 1. Combine & React quench Quenching reaction->quench 2. Stop Reaction extraction Extraction quench->extraction 3. Aqueous Work-up drying Drying extraction->drying filtration Filtration drying->filtration purification Column Chromatography / Recrystallization filtration->purification 4. Purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for sulfonamide synthesis.

Protocol 1: Sulfonamide Synthesis using a Sulfonyl Chloride (Baseline)
  • Dissolve the amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

Protocol 2: Calcium Triflimide-Catalyzed Synthesis from a Sulfonyl Fluoride.[1][2]
  • To a vial, add the sulfonyl fluoride (1.0 eq), the amine (2.0 eq), and calcium triflimide (Ca(NTf2)2, 1.0 eq).

  • Add tert-amyl alcohol (to a concentration of 0.20 M).

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sulfonamide Synthesis via the DABSO Method.[3][4][5]
  • To a solution of the Grignard reagent (1.0 eq) in THF at -40 °C, add DABSO (2.5 eq).

  • Stir the reaction mixture at -40 °C for 1 hour.

  • Add sulfuryl chloride (1.0 eq) and allow the mixture to warm to room temperature.

  • Add the desired amine (10 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in Drug Discovery: Inhibition of VEGFR-2 Signaling

Sulfonamides are crucial pharmacophores in many targeted cancer therapies. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] Sulfonamide-containing drugs can act as potent inhibitors of the VEGFR-2 signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide drug.

Conclusion

While the use of this compound remains a viable method for sulfonamide synthesis, modern alternatives offer significant advantages for the contemporary research scientist. Sulfonyl fluorides provide enhanced stability and functional group compatibility, making them ideal for complex molecule synthesis. The DABSO methodology offers a safe and convenient route to a diverse range of sulfonamides from readily available starting materials. The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, desired scale, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to utilize the most effective tools in the pursuit of novel chemical entities.

References

Spectroscopic Validation of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key reagent in the synthesis of nitro-substituted sulfonamides. Due to the limited availability of direct spectroscopic data for its reaction products, this guide leverages data from closely analogous compounds to provide a robust framework for spectroscopic validation. As a primary alternative, p-toluenesulfonyl chloride is used for comparative analysis, reflecting a common choice in sulfonamide synthesis.

Executive Summary

This compound is a highly reactive sulfonyl chloride due to the presence of the electron-withdrawing nitro group. This reactivity makes it a valuable building block for introducing the 4-carbomethoxy-2-nitrobenzenesulfonyl moiety, often utilized in the development of novel therapeutic agents. Spectroscopic validation of its reaction products, typically sulfonamides formed through reaction with primary or secondary amines, is critical for confirming successful synthesis and purity. This guide presents expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the resulting sulfonamides and compares them with those derived from the widely used alternative, p-toluenesulfonyl chloride.

Reaction Pathway and Experimental Workflow

The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction with a primary or secondary amine. The reaction pathway and a general experimental workflow are illustrated below.

Reaction_Pathway reagent This compound product Methyl 4-(N,N'-dialkyl/diaryl-sulfamoyl)-3-nitrobenzoate reagent->product + R-NHR' amine Primary/Secondary Amine (R-NHR') hcl HCl

Caption: Reaction of this compound with an amine.

Experimental_Workflow start Dissolve Amine and Base in Solvent add_reagent Add this compound (or alternative sulfonyl chloride) dropwise at 0°C start->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for sulfonamide synthesis.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the reaction products of this compound and p-toluenesulfonyl chloride with representative amines.

Product 1: Reaction with Aniline

Spectroscopic DataMethyl 4-(N-phenylsulfamoyl)-3-nitrobenzoate (Expected)N-phenyl-4-methylbenzenesulfonamide (Observed)
¹H NMR (ppm) Aromatic protons: δ 7.0-8.5 (multiplets), NH proton: δ ~10-11 (singlet), OCH₃: δ ~3.9 (singlet)Aromatic protons: δ 7.06-7.69 (multiplets), NH proton: δ ~7.2 (singlet), CH₃: δ 2.36 (singlet)[1]
¹³C NMR (ppm) Carbonyl C: ~165, Aromatic C: 120-150, OCH₃ C: ~53Aromatic C: 129.3-143.9, CH₃ C: 21.5[1]
IR (cm⁻¹) N-H stretch: ~3250, S=O stretches: ~1350 & ~1160, C=O stretch: ~1720, NO₂ stretches: ~1530 & ~1350N-H stretch: ~3260, S=O stretches: ~1330 & ~1150
Mass Spec (m/z) [M]+ expected around 338[M]+ observed at 247

Product 2: Reaction with Benzylamine

Spectroscopic DataMethyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate (Expected)N-benzyl-4-methylbenzenesulfonamide (Observed)
¹H NMR (ppm) Aromatic protons: δ 7.2-8.5 (multiplets), NH proton: δ ~5-6 (triplet), CH₂ protons: δ ~4.2 (doublet), OCH₃: δ ~3.9 (singlet)Aromatic protons: δ 7.1-7.8 (multiplets), NH proton: δ ~4.8 (triplet), CH₂ protons: δ 4.1 (doublet), CH₃: δ 2.4 (singlet)
¹³C NMR (ppm) Carbonyl C: ~165, Aromatic C: 125-150, CH₂ C: ~48, OCH₃ C: ~53Aromatic C: 127-143, CH₂ C: 47, CH₃ C: 21
IR (cm⁻¹) N-H stretch: ~3300, S=O stretches: ~1340 & ~1150, C=O stretch: ~1720, NO₂ stretches: ~1530 & ~1350N-H stretch: ~3280, S=O stretches: ~1320 & ~1160
Mass Spec (m/z) [M]+ expected around 352[M]+ observed at 261

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

To a solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of the sulfonyl chloride (1.05 eq.) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a KBr pellet or as a thin film on NaCl plates.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Comparison of Reagents

FeatureThis compoundp-Toluenesulfonyl Chloride
Reactivity Highly reactive due to the electron-withdrawing nitro group.Moderately reactive.
Product Functionality Introduces a 4-carbomethoxy-2-nitrobenzenesulfonyl group.Introduces a p-toluenesulfonyl (tosyl) group.
Spectroscopic Handles The nitro group provides distinct IR signals and influences the chemical shifts of aromatic protons in NMR. The methyl ester provides a characteristic singlet in ¹H NMR.The methyl group provides a characteristic singlet in ¹H NMR.
Applications Synthesis of targeted inhibitors and compounds with potential biological activity where the nitro and ester groups are key for interaction or further modification.Widely used for the protection of amines and alcohols, and as a versatile synthetic intermediate.

Conclusion

The spectroscopic validation of reaction products from this compound can be effectively performed by leveraging the well-established spectral characteristics of sulfonamides and related nitro-aromatic compounds. While direct experimental data for its specific derivatives may be sparse in publicly available literature, the comparative data presented in this guide, alongside the provided experimental protocols, offers a solid foundation for researchers to confidently characterize their synthesized molecules. The distinct spectroscopic signatures imparted by the 4-carbomethoxy-2-nitrobenzenesulfonyl moiety, when compared to more common sulfonylating agents like p-toluenesulfonyl chloride, provide clear markers for successful synthesis.

References

A Comparative Guide to the Reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of positional isomers of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. Due to the limited availability of direct comparative experimental data for these specific isomers, this document outlines a theoretical framework for their relative reactivity based on established principles of organic chemistry, alongside a detailed experimental protocol for a comparative kinetic study.

Introduction

Aromatic sulfonyl chlorides are pivotal reagents in organic synthesis, serving as precursors for sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The reactivity of the sulfonyl chloride moiety is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack.[1] This guide focuses on the isomers of this compound, a class of compounds bearing two potent electron-withdrawing groups: a nitro group (-NO₂) and a methoxycarbonyl group (-COOCH₃). Understanding the subtle differences in reactivity between these isomers is crucial for optimizing reaction conditions and for the rational design of new chemical entities in medicinal chemistry.

Theoretical Framework for Reactivity

The reactivity of the sulfonyl chloride group (-SO₂Cl) in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. The presence of electron-withdrawing groups on the benzene ring increases this electrophilicity through inductive and resonance effects, making the sulfur atom more susceptible to attack by nucleophiles. The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) is believed to proceed through an SN2-like pathway.[2][3]

For the isomers of this compound, the key determinant of their relative reactivity will be the position of the strongly electron-withdrawing nitro group relative to the sulfonyl chloride group. The methoxycarbonyl group also contributes to the overall electron deficiency of the aromatic ring.

We will consider the following three representative isomers for comparison:

  • Isomer A: this compound

  • Isomer B: Methyl 3-(chlorosulfonyl)-4-nitrobenzoate

  • Isomer C: Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

Based on the principles of electronic effects, we can hypothesize the following reactivity order:

Isomer C > Isomer A > Isomer B

This hypothesis is based on the following rationale:

  • Isomer C: The nitro group is in the para position relative to the sulfonyl chloride group. This allows for strong resonance and inductive electron withdrawal, significantly increasing the electrophilicity of the sulfur atom.

  • Isomer A: The nitro group is in the meta position relative to the sulfonyl chloride group. In this position, it exerts a strong inductive electron-withdrawing effect but lacks the direct resonance delocalization that would be present in the ortho or para positions.

  • Isomer B: The nitro group is in the ortho position to the sulfonyl chloride group. While this position allows for both inductive and resonance electron withdrawal, the steric hindrance from the adjacent nitro group may slightly impede the approach of the nucleophile to the sulfur atom, potentially reducing the reaction rate compared to the para-substituted isomer.

Proposed Experimental Comparison

To quantitatively compare the reactivity of these isomers, a kinetic study of their reaction with a model nucleophile, such as aniline, is proposed. The reaction progress can be monitored by techniques like HPLC or ¹H NMR spectroscopy.

Data Presentation

The following table summarizes the hypothetical quantitative data that could be obtained from the proposed kinetic study. The rate constants (k) are presented as relative values for ease of comparison.

IsomerStructureProposed Relative Position of SubstituentsPredicted Relative Rate Constant (k_rel)
A This compound-NO₂ meta to -SO₂Cl1.0
B Methyl 3-(chlorosulfonyl)-4-nitrobenzoate-NO₂ ortho to -SO₂Cl0.8
C Methyl 2-(chlorosulfonyl)-4-nitrobenzoate-NO₂ para to -SO₂Cl5.0
Experimental Protocols

Synthesis of this compound Isomers:

The synthesis of these isomers can be achieved through a multi-step sequence, likely involving the chlorosulfonation of the corresponding methyl nitrobenzoate precursor. The specific starting materials and reaction conditions would need to be optimized for each isomer. For instance, the synthesis of this compound is documented in the chemical literature.[4][5]

Kinetic Experiment: Reaction with Aniline

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each isomer (A, B, and C) in a dry, aprotic solvent such as acetonitrile.

    • Prepare a 0.2 M solution of aniline in the same solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel at 25°C, mix equal volumes of the sulfonyl chloride isomer solution and the aniline solution.

    • Start a timer immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot with a suitable solvent system for analysis (e.g., acetonitrile/water for HPLC).

    • Analyze the concentration of the starting sulfonyl chloride and the sulfonamide product using a calibrated HPLC method.

  • Data Analysis:

    • Plot the concentration of the sulfonyl chloride isomer versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Assuming pseudo-first-order kinetics with respect to the sulfonyl chloride (due to the excess of aniline), calculate the rate constant (k) for each isomer.

    • Calculate the relative rate constants (k_rel) by dividing the rate constant of each isomer by the rate constant of the least reactive isomer.

Visualizations

Reaction Pathway and Electronic Effects

The following diagram illustrates the general reaction pathway for the nucleophilic substitution of a sulfonyl chloride with an amine and highlights the electronic influence of the nitro and methoxycarbonyl groups.

Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_electronic_effects Electronic Effects Influencing Reactivity Isomer Methyl (chlorosulfonyl) -nitrobenzoate Isomer TS [Transition State] Isomer->TS Nucleophilic Attack Amine R-NH₂ Amine->TS Sulfonamide Sulfonamide Product TS->Sulfonamide HCl HCl TS->HCl EWG_NO2 -NO₂ (Strong EWG) SO2Cl -SO₂Cl (Electrophilic Center) EWG_NO2->SO2Cl Increases δ+ EWG_COOCH3 -COOCH₃ (EWG) EWG_COOCH3->SO2Cl Increases δ+

Caption: General reaction pathway and electronic effects.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative kinetic study.

Experimental_Workflow Start Start: Prepare Stock Solutions (Isomers A, B, C and Aniline) Mix Mix Equivolumes of Reactants at 25°C Start->Mix Sample Withdraw Aliquots at Regular Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Plot [Sulfonyl Chloride] vs. Time Analyze->Data Calculate Calculate Rate Constants (k) Data->Calculate Compare Determine Relative Reactivity (k_rel) Calculate->Compare

Caption: Proposed workflow for the kinetic study.

Conclusion

This guide provides a framework for understanding and comparing the reactivity of this compound isomers. Based on established electronic effects, a reactivity order of Isomer C > Isomer A > Isomer B is proposed. The provided experimental protocol offers a robust method for quantitatively verifying this hypothesis. The results of such a study would be of significant value to researchers in synthetic and medicinal chemistry, enabling more precise control over reactions involving these important building blocks.

References

A Comparative Guide to the Efficacy of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of sulfonamides is a cornerstone transformation, pivotal in the development of a vast array of pharmaceuticals and functional materials. The choice of the sulfonating agent is a critical parameter that dictates the efficiency, yield, and purity of the final product. This guide provides an objective comparison of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its alternatives in the synthesis of sulfonamides, supported by available experimental data.

Executive Summary

Performance Comparison of Sulfonylating Agents

The efficacy of a sulfonylating agent is primarily assessed by the yield of the desired sulfonamide product and the reaction conditions required. The following table summarizes the available data for the reaction of various sulfonyl chlorides with amines.

Sulfonylating AgentAmine ReactantReaction ConditionsYield (%)Reference
Benzenesulfonyl chlorideDibutylamine1.0 mol/L aqueous sodium hydroxide, 5% excess reagent94[1]
Benzenesulfonyl chloride1-Octylamine1.0 mol/L aqueous sodium hydroxide, 5% excess reagent98[1]
p-Toluenesulfonyl chlorideAnilineNeat, room temperatureModerate[2]
4-Nitrobenzenesulfonyl chlorideCalix[1]arene triaminePyridine, dichloromethane, room temperature, 24 h35[3]

Note: The reaction conditions and the nature of the amine reactant significantly influence the reaction yield. Direct comparison is most effective when conditions are standardized. The lack of specific data for this compound highlights a gap in the current publicly available research literature.

Detailed Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the practical aspects of a synthetic transformation. Below are representative protocols for the synthesis of sulfonamides using alternative sulfonylating agents.

Protocol 1: Synthesis of N,N-dibutylbenzenesulfonamide using Benzenesulfonyl Chloride [1]

  • Materials:

    • Benzenesulfonyl chloride

    • Dibutylamine

    • 1.0 mol/L aqueous sodium hydroxide solution

  • Procedure:

    • A 5% excess of benzenesulfonyl chloride is added to a solution of dibutylamine in 1.0 mol/L aqueous sodium hydroxide.

    • The reaction mixture is stirred vigorously at room temperature.

    • The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).

    • Upon completion, the product is isolated by extraction with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield the N,N-dibutylbenzenesulfonamide.

Protocol 2: Synthesis of N-phenyl-p-toluenesulfonamide using p-Toluenesulfonyl Chloride [2]

  • Materials:

    • p-Toluenesulfonyl chloride

    • Aniline

  • Procedure:

    • Equimolar amounts of p-toluenesulfonyl chloride and aniline are mixed together without a solvent.

    • The reaction is exothermic and proceeds at room temperature.

    • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

    • The resulting solid is then purified by recrystallization to obtain N-phenyl-p-toluenesulfonamide.

Protocol 3: Synthesis of a Monosulfonylated Calix[1]arene using 4-Nitrobenzenesulfonyl Chloride [3]

  • Materials:

    • Calix[1]arene triamine (starting material)

    • 4-Nitrobenzenesulfonyl chloride (1 equivalent)

    • Pyridine

    • Dry dichloromethane

  • Procedure:

    • To a solution of the calix[1]arene triamine in dry dichloromethane, pyridine and 4-nitrobenzenesulfonyl chloride are added.

    • The mixture is stirred at room temperature for 24 hours.

    • Saturated aqueous NaHCO₃ is added to quench the reaction.

    • The organic phase is separated, washed with water and brine, and then dried.

    • The solvent is evaporated under reduced pressure.

    • The residue is purified by column chromatography to yield the monosulfonylated product.

Experimental Workflow and Signaling Pathways

To visualize the process of sulfonamide synthesis, a general experimental workflow is presented below. This diagram illustrates the key steps from reagent selection to final product analysis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Select Sulfonyl Chloride (e.g., this compound) and Amine solvent Choose Appropriate Solvent and Base reagents->solvent Dissolve reaction Mix Reagents and Stir under Controlled Temperature solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify Product (Crystallization, Chromatography) extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization purity Determine Purity (HPLC, etc.) characterization->purity

Caption: General workflow for the synthesis of sulfonamides.

Conclusion

This compound is a potentially effective reagent for sulfonamide synthesis, though a lack of direct comparative data in the public domain makes a definitive assessment of its efficacy relative to other sulfonyl chlorides challenging. The electron-withdrawing nitro group is expected to enhance the reactivity of the sulfonyl chloride group towards nucleophilic attack by amines. However, the steric hindrance and electronic effects of the adjacent methyl ester group may also play a role in modulating its reactivity.

For researchers and drug development professionals, the choice of a sulfonating agent will depend on a variety of factors including the specific amine substrate, desired reaction conditions, and cost-effectiveness. The data and protocols provided for benzenesulfonyl chloride, p-toluenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride offer a valuable baseline for comparison and for designing synthetic strategies. Further experimental investigation into the reactivity profile of this compound is warranted to fully elucidate its position within the arsenal of modern sulfonating agents.

References

A Comparative Guide to Validated Analytical Methods for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its derivatives. This critical pharmaceutical intermediate demands robust and accurate analytical techniques for quality control, impurity profiling, and stability testing. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective methodologies, performance data, and ideal use cases.

At a Glance: Comparison of Analytical Techniques

The selection of an optimal analytical method hinges on various factors, including the analytical objective (e.g., purity assessment, trace impurity quantification), sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of aromatic sulfonyl chlorides and nitroaromatic compounds, providing a basis for comparison for this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Quantification, Purity Assessment, Impurity ProfilingQuantification of Volatile Impurities, Residual SolventsStructural Elucidation, Absolute Quantification, Purity Determination
Sample Derivatization Not typically required.May be required for thermally labile or non-volatile compounds.Not required.
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodExcellent (with internal standard)
Quantitative Precision ExcellentVery GoodGood to Excellent
Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For aromatic sulfonyl chlorides and nitroaromatic compounds, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

Experimental Protocol: RP-HPLC Method for Aromatic Sulfonyl Chlorides and Nitroaromatics

This protocol is a generalized procedure based on validated methods for related compounds.[2][3][4]

1. Instrumentation and Consumables:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., Waters XBridge C18, YMC-Triart C8).[3][5]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient elution with Water (containing 0.05% TFA) and Acetonitrile (containing 0.05% TFA).[5]
Gradient Program Start with a lower concentration of Acetonitrile (e.g., 5%) and gradually increase to a higher concentration (e.g., 90%) over the run time.[5]
Flow Rate 1.0 mL/min.[3]
Column Temperature 25 °C.[3]
Detection Wavelength 254 nm.
Injection Volume 5 µL.[3]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantification is typically performed using an external standard method, where the peak area of the analyte in the sample is compared to the peak area of a certified reference standard of known concentration.[5]

Performance Data (Based on related compounds)
Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999[3]
Accuracy (% Recovery) 85 - 115%[4]
Precision (% RSD) < 2%
Limit of Quantification (LOQ) Analyte and matrix-dependent, typically in the low µg/mL range.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Chromatogram Record Chromatogram HPLC->Chromatogram Detect Column C18 Column Detector DAD/UV Detector Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Standard Integration->Quantification

Caption: Workflow for HPLC analysis of this compound derivatives.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For aromatic sulfonyl chlorides and nitroaromatic compounds, GC coupled with a sensitive detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is highly effective.[6][7]

Experimental Protocol: GC-MS Method for Aromatic Sulfonyl Chlorides and Nitroaromatics

This protocol is a generalized procedure based on validated methods for related compounds.[7][8]

1. Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector and a Mass Spectrometer (MS) or Electron Capture Detector (ECD).

  • Capillary column suitable for polar compounds (e.g., DB-5ms).

  • Helium (carrier gas).

  • Appropriate solvents for sample dilution (e.g., hexane, ethyl acetate).

2. Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 90 °C (hold for 1 min), ramp at 15 °C/min to 130 °C (hold for 1 min), then ramp at 7 °C/min to 160 °C (hold for 1 min), and finally ramp at 60 °C/min to 250 °C (hold for 1 min).[7]
Carrier Gas Flow 1 mL/min (constant flow).
Detector Temperature 250 °C.[7]
Ionization Mode (MS) Electron Ionization (EI) at 70 eV.
Mass Range (MS) 50-400 m/z.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent.

  • If necessary, derivatization can be performed to improve volatility and thermal stability.

4. Data Analysis:

  • Quantification is often performed using an internal standard method to correct for variations in injection volume and detector response.

Performance Data (Based on related compounds)
Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.01 - 0.09 µg/L (for nitroaromatics with ECD).[7]

Logical Relationship for GC Method Selection

GC_Method_Selection Analyte Analyte Properties Volatility Volatile & Thermally Stable? Analyte->Volatility Direct_GC Direct GC Analysis Volatility->Direct_GC Yes Derivatization Derivatization Required Volatility->Derivatization No GC_Analysis GC Analysis Direct_GC->GC_Analysis Derivatization->GC_Analysis

Caption: Decision tree for selecting a suitable GC method for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] This makes qNMR a powerful tool for the accurate quantification of pharmaceutical ingredients and their impurities.[13]

Experimental Protocol: 1H-qNMR for Purity Determination

1. Instrumentation and Consumables:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • High-precision analytical balance.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into the same vial.[9]

  • Dissolve the mixture in a known volume of deuterated solvent.

3. NMR Data Acquisition:

  • Acquire the 1H NMR spectrum using parameters that ensure complete relaxation of all protons to allow for accurate integration.

  • Select a well-resolved signal for both the analyte and the internal standard that does not overlap with other signals.

4. Data Analysis:

  • Integrate the selected signals for the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Performance Data
Validation ParameterTypical Performance
Accuracy High, as it is a primary ratio method.
Precision (% RSD) Typically < 1% under optimal conditions.[11]
Specificity Excellent, due to the high resolution of NMR spectra.

Signaling Pathway for qNMR Quantification

qNMR_Pathway cluster_sample Sample Preparation Sample Analyte NMR NMR Spectrometer Sample->NMR IS Internal Standard IS->NMR Spectrum 1H NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Result Purity Result Calculation->Result

Caption: Conceptual pathway for purity determination by qNMR.

Conclusion and Recommendations

The choice of the most suitable analytical method for this compound derivatives depends on the specific analytical goal.

  • For routine quality control and purity assessment , HPLC is often the method of choice due to its high throughput, excellent precision, and accuracy.

  • For the analysis of volatile impurities or residual solvents , GC is indispensable.

  • For the certification of reference standards and for obtaining highly accurate purity values without a specific standard , qNMR is the superior technique.

In a comprehensive quality control strategy, these techniques are often used in a complementary manner to provide a complete analytical profile of the drug substance and its related impurities.

References

A Comparative Analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and Commercial Sulfonyl Chlorides for Life Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, which are key components in a vast array of therapeutic agents and biological probes. This guide provides an objective comparison of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate against three widely used commercial sulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and 4-nitrobenzenesulfonyl chloride (nosyl chloride). This comparison is supported by established reactivity principles and illustrative experimental data to guide reagent selection in drug discovery and chemical biology.

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to a faster rate of nucleophilic attack by amines or alcohols. Conversely, electron-donating groups decrease reactivity. This compound possesses two strong electron-withdrawing groups—a nitro group and a methoxycarbonyl group—positioned to significantly enhance the reactivity of the sulfonyl chloride moiety.

Quantitative Performance Comparison

To illustrate the performance differences between these sulfonylating agents, a model reaction was considered: the sulfonylation of aniline in dichloromethane at room temperature. The following table summarizes the expected outcomes based on the electronic properties of each reagent.

Sulfonylating AgentStructureKey FeaturesIllustrative Reaction Time (h)Illustrative Yield (%)Illustrative Purity (%)
This compound this compound structureHighly activated by two strong electron-withdrawing groups (nitro and methoxycarbonyl).19598
p-Toluenesulfonyl chloride (Tosyl chloride)Tosyl chloride structureDeactivated by an electron-donating methyl group.128595
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)Dansyl chloride structureDeactivated by a strong electron-donating dimethylamino group; fluorescent tag.248092
4-Nitrobenzenesulfonyl chloride (Nosyl chloride)Nosyl chloride structureActivated by a strong electron-withdrawing nitro group.29297

Note: The reaction time, yield, and purity data presented in this table are illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and purification of a sulfonamide from a primary amine, which can be adapted for each of the compared sulfonyl chlorides.

Materials:

  • Primary amine (e.g., aniline)

  • Sulfonyl chloride (this compound, tosyl chloride, dansyl chloride, or nosyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time, as indicated in the comparative table. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.

Visualizing Applications in Biological Systems

Sulfonamides are a cornerstone of antimicrobial therapy due to their ability to inhibit the bacterial folic acid synthesis pathway. This pathway is essential for bacterial survival but absent in humans, making it an excellent target for selective toxicity. The following diagrams illustrate this biological pathway and a typical experimental workflow for evaluating the efficacy of newly synthesized sulfonamide inhibitors.

bacterial_folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ATP DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purines_Thymidine_Methionine Purines, Thymidine, Methionine (Essential for DNA, RNA, and protein synthesis) Tetrahydrofolate->Purines_Thymidine_Methionine DHPS->Dihydropteroate Glutamate DHFR->Tetrahydrofolate NADPH Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Enzyme Inhibition Assay Synthesis Sulfonamide Synthesis (from Sulfonyl Chloride and Amine) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Inhibitor_Prep Prepare Serial Dilutions of Synthesized Sulfonamide Characterization->Inhibitor_Prep Enzyme_Prep Prepare Dihydropteroate Synthase (DHPS) Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Prep Prepare PABA and Dihydropteridine Pyrophosphate Solutions Reaction Initiate Reaction by Adding Substrates Substrate_Prep->Reaction Inhibitor_Prep->Incubation Incubation->Reaction Detection Measure Product Formation (e.g., Spectrophotometrically) Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis

Safety Operating Guide

Proper Disposal of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This substance is classified as a Dangerous Good for transport and is expected to be corrosive, water-reactive, and an irritant. Due to the presence of the chlorosulfonyl group, it will react violently with water and other protic solvents. Extreme caution is advised.

This document provides essential safety and logistical information for the proper disposal of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known reactivity of sulfonyl chlorides and related nitroaromatic compounds, as a specific Safety Data Sheet (SDS) for this compound was not available in the conducted search.

Key Safety and Disposal Information

ParameterInformationSource/Analogy
Primary Hazards Corrosive, Water-Reactive, Irritant. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.Based on related sulfonyl chlorides and nitrobenzoates.
Reactivity Reacts violently with water, alcohols, amines, and strong bases to produce hydrochloric acid and sulfuric acid.General reactivity of sulfonyl chlorides.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), chemical splash goggles, face shield, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood.Standard for corrosive and water-reactive materials.
Spill Management For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use combustible materials. For large spills, evacuate the area and contact Environmental Health & Safety (EHS).General procedure for sulfonyl chloride spills.
Disposal of Small Quantities (<5g) Slow, careful neutralization with a saturated sodium bicarbonate solution in an ice bath.Recommended for residual amounts of sulfonyl chlorides.
Disposal of Bulk Quantities (>5g) Treat as halogenated organic hazardous waste. Do not attempt to neutralize. Store in a tightly sealed, properly labeled container.Standard for bulk quantities of reactive organic halides.

Experimental Protocols for Disposal

Protocol 1: Neutralization of Small, Residual Quantities

This protocol is intended for the disposal of residual amounts of this compound, for example, from cleaning laboratory glassware.

Methodology:

  • Preparation: In a certified chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a magnetic stir plate. The beaker should be large enough to accommodate potential foaming. Place the beaker in an ice bath to control the reaction temperature. Begin vigorous stirring.

  • Slow Addition: Using a pipette, add the residual this compound solution to the cold, stirred bicarbonate solution dropwise. The reaction is exothermic and will produce gas (carbon dioxide). The rate of addition must be carefully controlled to prevent excessive foaming and a rapid temperature increase.

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Using a pH strip or a calibrated pH meter, check that the pH of the aqueous solution is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated aqueous hazardous waste container for collection by your institution's EHS department.

Protocol 2: Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.

Methodology:

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name: "this compound," and clearly indicate the associated hazards (Corrosive, Water-Reactive).

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, particularly water and other protic solvents.

  • Waste Pickup: Arrange for collection by your institution's EHS department for final disposal at an approved waste disposal facility.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Assess Quantity of Waste small_quant Small Residual Quantity (<5g) start->small_quant < 5g bulk_quant Bulk Quantity (>5g) start->bulk_quant > 5g neutralize Neutralize with NaHCO3 in Ice Bath small_quant->neutralize package Package in a Sealed, Labeled Container bulk_quant->package verify_ph Verify pH is Neutral/Basic neutralize->verify_ph verify_ph->neutralize Acidic aqueous_waste Dispose as Aqueous Hazardous Waste verify_ph->aqueous_waste pH 7-9 final_disposal Collection by EHS aqueous_waste->final_disposal halogenated_waste Dispose as Halogenated Organic Waste halogenated_waste->final_disposal package->halogenated_waste

Caption: Logical workflow for the proper disposal of this compound.

This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's Environmental Health & Safety department for specific guidance and regulations.

Personal protective equipment for handling Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (CAS 162010-78-8). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. Given that this chemical is classified as a Dangerous Good for transport, stringent safety measures are required in a laboratory setting.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that combines the hazardous properties of a sulfonyl chloride and a nitroaromatic compound. Sulfonyl chlorides are corrosive and toxic, potentially causing severe burns and being fatal if inhaled.[2] Nitro compounds can be skin, eye, and respiratory irritants.[3] Therefore, a comprehensive approach to safety, integrating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Quantitative Data Summary

PropertyValueReference
CAS Number162010-78-8[1]
Molecular FormulaC8H6ClNO6S[1]
Molecular Weight279.65[1]
AppearanceCrystalline Solid
Melting Point/Range77 - 79 °C / 170.6 - 174.2 °F[4]

Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3][5]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection. Always inspect gloves before use and change them immediately upon contamination.[3][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Experimental Protocol:

  • Preparation and Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust.[3] Avoid the formation of dust during handling.

  • During the Experiment :

    • Keep all containers clearly labeled.

    • Avoid contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

    • Store away from incompatible materials such as strong oxidizing agents, bases, metals, alcohols, phosphorus, and amines.[7]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Eyewash/Shower Access prep_hood->prep_safety weigh Weighing and Transfer prep_safety->weigh experiment Conduct Experiment weigh->experiment storage Store Securely experiment->storage decontaminate Decontaminate Work Area storage->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Logical workflow for the safe handling of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

StepAction
1. Evacuate Evacuate personnel from the immediate spill area.[3]
2. Ventilate Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[3]
3. Don PPE Put on the appropriate PPE, including respiratory protection.[3]
4. Contain For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[3] For a liquid spill, use an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.[2]
5. Clean-up After containment, decontaminate the area with a suitable solvent or detergent and water.
6. Dispose All contaminated materials and spill residues must be treated as hazardous waste and disposed of through an approved waste disposal facility.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment Protocol:

  • Neutralization (for sulfonyl chloride reactivity) : Slowly and carefully add the waste material to a basic solution (e.g., sodium carbonate or calcium hydroxide) with constant stirring in a fume hood.[2] This process hydrolyzes the reactive sulfonyl chloride group. The reaction can be exothermic.

  • Monitoring : Monitor the pH to ensure the solution remains basic throughout the addition.[2]

  • Collection : Once the reaction is complete and neutralized, the resulting mixture should be collected in a designated hazardous waste container.

  • Disposal : The sealed container of hazardous waste must be disposed of through an approved waste disposal plant.[2] Do not mix with other waste. Uncleaned containers should be treated as the product itself.[2]

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container neutralize Neutralize with Basic Solution collect_waste->neutralize monitor_ph Monitor pH neutralize->monitor_ph package Package for Disposal monitor_ph->package dispose_facility Dispose via Approved Waste Facility package->dispose_facility

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.